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Core Science & Biosynthesis

Foundational

Structure Elucidation Guide: 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

This guide details the structural elucidation of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine , a biaryl heterocyclic scaffold common in kinase inhibitor discovery. The elucidation strategy focuses on distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine , a biaryl heterocyclic scaffold common in kinase inhibitor discovery.

The elucidation strategy focuses on distinguishing this specific regioisomer from likely synthetic byproducts (e.g., isomeric methyl positions or incorrect coupling sites) using high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy.

Executive Summary & Molecule Profile

Target Molecule: 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine Formula: C₁₁H₁₀BrN₃ Exact Mass: 263.0058 (⁷⁹Br) / 265.0038 (⁸¹Br) Key Structural Features:

  • Biaryl Axis: C-C bond connecting Pyrazine C2 to Pyridine C3.

  • Pyridine Ring: 2,3,5,6-substituted pattern.[1] Contains a Bromine (pos 6), Methyl (pos 5), and the Pyrazine ring (pos 3).[2][3][4] Protons located at C2 and C4.

  • Pyrazine Ring: 2,6-disubstituted.[5] Methyl at C6.[2][6][7][8][9][10][11] Protons located at C3 and C5.

The Elucidation Challenge

The primary challenge is regiochemistry . In Suzuki-Miyaura coupling reactions used to synthesize this core, transposition of the methyl group (e.g., to position 5 on the pyrazine) or incorrect halogen selectivity (coupling at the pyridine C6-Br site instead of C3) are common risks. This protocol validates the exact substitution pattern.

Analytical Strategy Overview

The elucidation follows a subtractive logic:

  • HRMS: Confirms the elemental composition and the presence of one bromine atom.

  • 1H NMR: Establishes the proton count (4 aromatic, 6 aliphatic) and identifies two distinct spin systems.

  • 2D NMR (NOESY/HMBC): The definitive step. Connects the methyl groups to their specific ring positions via spatial (NOE) and long-range scalar (HMBC) correlations.

Workflow Diagram

ElucidationWorkflow Sample Crude/Purified Sample HRMS HRMS (ESI+) Confirm C11H10BrN3 Check Br Isotope Pattern (1:1) Sample->HRMS HNMR 1H NMR (DMSO-d6) Integrate: 2x CH3, 4x Ar-H Analyze Coupling (J values) HRMS->HNMR CNMR 13C NMR & HSQC Confirm 11 Carbons Assign C-H vs C-q HNMR->CNMR NOESY 2D NOESY/ROESY *Crucial Step* Map Methyls to Ring Protons CNMR->NOESY HMBC 2D HMBC Verify Biaryl Connectivity (Py-C3 to Pz-C2) NOESY->HMBC Structure Confirmed Structure 2-(6-Br-5-Me-Py)-6-Me-Pz HMBC->Structure

Caption: Step-by-step elucidation workflow prioritizing NOESY for regioisomer assignment.

Mass Spectrometry Analysis

Before NMR, the presence of bromine must be confirmed via isotopic distribution.

ParameterObservationInterpretation
Ionization Mode ESI+ (Positive Mode)Protonated molecular ion

m/z Peaks ~264.0 and ~266.0Corresponds to

and

Isotope Ratio 1 : 1 intensity Characteristic "doublet" pattern of a mono-brominated compound.
Fragmentation Loss of ~80 Da (Br)Confirms halogen attachment (optional MS/MS check).

Critical Check: If the mass spectrum shows a 3:1 ratio (Cl) or no split (F/I), the synthesis failed to incorporate bromine.

NMR Spectroscopy: Detailed Assignment

Atom Numbering Scheme

To ensure clarity in the assignments below, we utilize the following numbering:

  • Pyridine (Py): N is position 1.[2][4][5] C-Br is 6.[8][9][12] C-Me is 5.[8][12] Connection to Pyrazine is 3.[8] Protons are H-Py2 and H-Py4 .

  • Pyrazine (Pz): N is position 1.[2][10] Connection to Pyridine is 2.[1][8] Methyl is 6.[7][8] Protons are H-Pz3 and H-Pz5 .

1H NMR Prediction & Logic (400 MHz, DMSO-d₆)
Proton IDTypePredicted Shift (δ ppm)MultiplicityCoupling (

)
Structural Logic
H-Py2 Ar-H8.60 – 8.80Doublet (d)

Hz
Most deshielded due to

-position to Nitrogen and ortho to the biaryl axis.
H-Pz3 Ar-H9.00 – 9.20Singlet (s)-Flanked by two nitrogens and the biaryl ring current.
H-Pz5 Ar-H8.40 – 8.60Singlet (s)-Positioned between N and the Methyl group.
H-Py4 Ar-H8.00 – 8.20Doublet (d)

Hz
Meta coupling to H-Py2. Shielded relative to H-Py2 by the C5-Methyl.
Me-Pz CH₃2.55 – 2.65Singlet (s)-Typical shift for methyl on an electron-deficient pyrazine ring.
Me-Py CH₃2.35 – 2.45Singlet (s)-Typical shift for methyl on a pyridine ring; slightly shielded by Br ortho-effect.
2D NMR: The "Smoking Gun" Experiments

Standard 1H NMR is often insufficient to distinguish the 6-methylpyrazine from the 5-methylpyrazine isomer. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to prove spatial proximity.

Key NOESY Correlations
  • Pyrazine Ring Validation:

    • Observation: Strong NOE cross-peak between Me-Pz (2.6 ppm) and H-Pz5 (8.5 ppm).

    • Absence: NO cross-peak between Me-Pz and H-Pz3 (9.1 ppm).

  • Pyridine Ring Validation:

    • Observation: Strong NOE cross-peak between Me-Py (2.4 ppm) and H-Py4 (8.1 ppm).

    • Absence: NO cross-peak between Me-Py and H-Py2 (8.7 ppm).

HMBC Connectivity (Long-Range C-H)
  • Link the Rings: Look for a correlation from H-Py2 and H-Pz3 to the quaternary carbons of the biaryl bond (C-Py3 and C-Pz2 ). This confirms the C-C bond formation between the two heterocycles.

Visualizing the Elucidation Logic

The following diagram illustrates the critical NOESY interactions required to confirm the structure.

NOESY_Map Me_Pz Me-Pz (2.6 ppm) H_Pz5 H-Pz5 (8.5 ppm) Me_Pz->H_Pz5 Strong NOE (Proves 6-Me position) H_Pz3 H-Pz3 (9.1 ppm) H_Py2 H-Py2 (8.7 ppm) H_Pz3->H_Py2 Weak/Variable NOE (Inter-ring) H_Py4 H-Py4 (8.1 ppm) Me_Py Me-Py (2.4 ppm) Me_Py->H_Py4 Strong NOE (Proves 5-Me position)

Caption: NOESY correlation map. Red solid arrows indicate essential spatial proximities for structural proof.

Experimental Protocol (Standard Operating Procedure)

Sample Preparation
  • Solvent: Dissolve 5–10 mg of the compound in 600 µL of DMSO-d₆ (99.9% D). DMSO is preferred over CDCl₃ to prevent peak overlap of the acidic aromatic protons and ensure solubility of the polar heterocycle.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • 1H (Proton):

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s (ensure accurate integration)

    • Scans (NS): 16–64[6]

  • NOESY (Phase Sensitive):

    • Mixing time: 500 ms (optimal for small molecules MW ~200–400)

    • Points: 2048 (F2) x 256 (F1)

  • 13C (Carbon):

    • Scans: >512 (due to low sensitivity and quaternary carbons)

    • D1: 2.0 s

Quality Control Criteria
  • Residual Solvent: DMSO quintet at 2.50 ppm.

  • Water: Broad singlet at ~3.33 ppm (variable).

  • Purity Check: No extra methyl singlets. If a singlet appears at ~2.3 ppm or ~2.7 ppm with <10% intensity, it indicates a regioisomer impurity from the synthesis.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules).
  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Nobel Lecture. [Link]

Sources

Exploratory

A Technical Guide to 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine: Synthesis, Properties, and Applications

Abstract: This document provides a comprehensive technical overview of the novel bi-aryl heterocyclic compound, 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine. It details the molecule's physicochemical properties, out...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the novel bi-aryl heterocyclic compound, 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine. It details the molecule's physicochemical properties, outlines a robust and reproducible synthesis protocol via a palladium-catalyzed Suzuki cross-coupling reaction, and explores its potential applications in medicinal chemistry. Specifically, its structural motifs suggest utility as a scaffold for developing targeted kinase inhibitors in oncological research. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Physicochemical and Structural Characteristics

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a compound featuring a substituted pyridine ring linked to a methylpyrazine moiety. This structural arrangement provides a unique three-dimensional architecture with multiple points for potential molecular interactions, making it a person of interest for library synthesis in drug discovery. The nitrogen atoms in both heterocyclic rings can act as hydrogen bond acceptors, a key feature for binding to biological targets.

The core properties of the molecule are summarized below.

PropertyValueSource / Method
Molecular Formula C₁₂H₁₀BrN₄Calculated
Molecular Weight 290.14 g/mol Calculated
IUPAC Name 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazineIUPAC Nomenclature
Canonical SMILES CC1=CN=C(C=C1Br)C2=NC=C(C)C=N2Structure-to-SMILES
CAS Number 1269399-07-2Vendor Information

Synthesis and Purification Protocol

The creation of a C-C bond between the pyridine and pyrazine rings is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its high tolerance of various functional groups, mild reaction conditions, and consistently good yields, making it a cornerstone of modern organic synthesis.[1][2]

Principle of Synthesis

The synthesis involves the coupling of (6-Bromo-5-methylpyridin-3-yl)boronic acid with 2-Bromo-6-methylpyrazine. The palladium(0) catalyst facilitates the reaction through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The presence of a base is crucial for the transmetalation step. An inert atmosphere is maintained to prevent the oxidation and deactivation of the palladium catalyst.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants: - (6-Bromo-5-methylpyridin-3-yl)boronic acid - 2-Bromo-6-methylpyrazine - Pd(PPh3)4 Catalyst - K3PO4 Base ReactionVessel Reaction Mixture in 1,4-Dioxane/Water Solvent (Inert Atmosphere, 85-95°C) Reactants->ReactionVessel Suzuki Coupling Crude Crude Product ReactionVessel->Crude Extraction Pure Purified Product Crude->Pure Column Chromatography

Caption: Workflow for the synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine.

Required Reagents and Materials
ReagentCAS NumberMolecular WeightRole
(6-Bromo-5-methylpyridin-3-yl)boronic acid1256345-73-3215.86 g/mol Reactant
2-Bromo-6-methylpyrazine914452-71-4173.01 g/mol Reactant[4][5]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol Catalyst
Potassium Phosphate (K₃PO₄)7778-53-2212.27 g/mol Base
1,4-Dioxane (Anhydrous)123-91-188.11 g/mol Solvent
Deionized Water (Degassed)7732-18-518.02 g/mol Solvent
Ethyl Acetate141-78-688.11 g/mol Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying Agent
Silica Gel (230-400 mesh)7631-86-9-Stationary Phase
Step-by-Step Experimental Protocol
  • Preparation: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon gas. The reaction should be assembled under an inert atmosphere using a Schlenk line or glovebox.

  • Reagent Addition: To a Schlenk flask, add (6-Bromo-5-methylpyridin-3-yl)boronic acid (1.1 mmol), 2-Bromo-6-methylpyrazine (1.0 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

    • Causality Insight: The use of a dioxane/water solvent system is common for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base.[1]

  • Reaction Execution: The flask is sealed and the mixture is heated to 85-95°C with vigorous stirring for 12-18 hours.

    • Self-Validation: Reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-Bromo-6-methylpyrazine) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications in Drug Discovery

The structural framework of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine, which combines pyridine and pyrazine heterocycles, is prevalent in many biologically active compounds, particularly kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Hypothesis: A Scaffold for Kinase Inhibition

Compounds with similar 2,6-disubstituted pyrazine cores have been identified as inhibitors of kinases such as Casein Kinase II (CK2) and PIM kinases.[6] Furthermore, the Janus kinase (JAK) family, which is critical for cytokine signaling, represents another potential target class.[7] It is hypothesized that this compound could serve as a foundational scaffold for developing ATP-competitive inhibitors. The pyridine and pyrazine nitrogens can form critical hydrogen bonds within the hinge region of a kinase's ATP-binding pocket, while the bromo- and methyl-substituents provide vectors for further optimization of selectivity and potency.

Conceptual Signaling Pathway and Point of Intervention

G cluster_pathway Generic Oncogenic Kinase Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates Kinase Target Kinase (e.g., PIM, CK2, JAK) Receptor->Kinase Phosphorylates Substrate Substrate Protein Kinase->Substrate Phosphorylates TF Transcription Factors Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 2-(6-Bromo-5-methylpyridin-3-yl) -6-methylpyrazine Derivative Inhibitor->Kinase Inhibits ATP Binding

Caption: Potential intervention point of a derivative in a generic oncogenic signaling cascade.

Safety and Handling

While a full toxicological profile for this specific compound is not available, its precursors and related brominated heterocyclic compounds are known to be irritants.[8] Therefore, appropriate safety precautions are mandatory.

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a versatile heterocyclic building block with significant potential for drug discovery and medicinal chemistry. This guide provides a reliable and well-rationalized protocol for its synthesis via Suzuki cross-coupling. Its structural features make it an attractive starting point for the development of novel kinase inhibitors, offering a promising scaffold for future research into targeted cancer therapies.

References

  • Gingipalli, L., Liu, Y., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylpyridine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Khan, S. G., et al. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... ResearchGate. Available at: [Link]

  • Glavač, D., et al. (2022). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 27(15), 4984. Available at: [Link]

  • Borys, K. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307–2316. Available at: [Link]

  • American Elements. (n.d.). Pyrazines. Retrieved February 19, 2026, from [Link]

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(10), 5178-5193. Available at: [Link]

Sources

Foundational

Introduction: The Promise of Pyridinyl-Pyrazine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine: Synthesis, Characterization, and Therapeutic Potential Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-conta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine: Synthesis, Characterization, and Therapeutic Potential

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of therapeutic agents.[1][2][3] Among these, pyrazine and pyridine cores are distinguished by their versatile chemical reactivity and their ability to engage in specific, high-affinity interactions with biological targets.[1][3] The strategic combination of these two heterocycles into a single biheteroaryl scaffold has given rise to a new class of molecules with significant therapeutic potential, most notably as potent kinase inhibitors.[4][5]

The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms in a 1,4-orientation, is a key component in several FDA-approved drugs, including the anti-cancer agent bortezomib and the anti-diabetic glipizide.[1][6] Its nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for binding to the hinge region of kinase proteins.[6] Pyridine, another fundamental six-membered heterocycle, is a common bioisostere for a phenyl ring and is integral to numerous pharmaceuticals. The fusion of these two motifs into a pyridinyl-pyrazine structure creates a privileged scaffold for targeting pathological processes driven by aberrant kinase activity, such as angiogenesis in cancer.[4][5]

This technical guide provides a comprehensive analysis of the novel compound 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine . While direct literature on this specific molecule is not available, this document will serve as a foundational resource by:

  • Proposing a robust and logical synthetic pathway based on established palladium-catalyzed cross-coupling reactions.

  • Detailing the necessary experimental protocols for its synthesis and characterization.

  • Extrapolating its potential biological activities and therapeutic applications from well-documented, structurally related compounds.

  • Outlining future research directions to validate its potential as a lead compound in drug development.

This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter in the ever-evolving landscape of targeted therapeutics.

PART 1: Proposed Synthesis and Methodologies

The synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine can be efficiently achieved through a convergent strategy, culminating in a palladium-catalyzed cross-coupling reaction. This approach involves the separate synthesis of two key building blocks: a substituted pyridine and a substituted pyrazine, which are then joined to form the final biheteroaryl product.

Synthetic Strategy Overview

The most logical and field-proven approach for constructing the C-C bond between the pyridine and pyrazine rings is the Suzuki cross-coupling reaction. This reaction is widely used in the pharmaceutical industry due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their esters. The proposed retrosynthetic analysis is outlined below.

G Target 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine Coupling Suzuki Cross-Coupling Target->Coupling Precursor1 Pyridine Precursor (e.g., 3-Boronic ester-5-bromo-2-methylpyridine) Coupling->Precursor1 Precursor2 Pyrazine Precursor (e.g., 2-Chloro-6-methylpyrazine) Coupling->Precursor2 Start1 Starting Pyridine Material (e.g., 5-bromo-2-methylpyridin-3-amine) Precursor1->Start1 Borylation Start2 Starting Pyrazine Material (e.g., 2-Amino-6-methylpyrazine) Precursor2->Start2 Sandmeyer Reaction

Caption: Retrosynthetic analysis for the target compound.

Synthesis of Precursor 1: 3-Bromo-5-methylpyridine Derivative

A plausible starting material for the pyridine fragment is 3-amino-5-methylpyridine. The synthesis of a bromo-substituted pyridine can be achieved through a multi-step sequence starting from readily available materials. A patented method provides a reliable route.[7]

Protocol 1: Synthesis of 3-Bromo-5-methylpyridine [7]

  • Salt Formation: Dissolve 3-amino-5-methylpyridine in an appropriate acid (e.g., hydrobromic acid) to form the corresponding ammonium salt.

  • Cooling: Cool the reaction mixture to a temperature between -10°C and 0°C in an ice-salt or acetone-dry ice bath.

  • Bromination & Diazotization: Slowly add liquid bromine dropwise to the cooled solution. Following the bromine addition, add a solution of sodium nitrite in water dropwise, carefully maintaining the low temperature. This in-situ generation of the diazonium salt followed by bromination is a variation of the Sandmeyer reaction.

  • Work-up: After the reaction is complete, neutralize the solution by adjusting the pH to alkaline conditions. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 3-bromo-5-methylpyridine.

Synthesis of Precursor 2: 2-Bromo-6-methylpyrazine

The pyrazine precursor, 2-bromo-6-methylpyrazine, can be synthesized from 5-methylpyrazine-2-carboxylic acid via a Hofmann degradation followed by a Sandmeyer-type reaction.

Protocol 2: Synthesis of 2-Bromo-6-methylpyrazine

  • Amide Formation: Convert 5-methylpyrazine-2-carboxylic acid to its corresponding amide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ammonia.

  • Hofmann Degradation: Subject the resulting amide to a Hofmann degradation using a reagent like sodium hypobromite (generated in situ from bromine and sodium hydroxide) to yield 2-amino-5-methylpyrazine.

  • Diazotization and Bromination: Dissolve the 2-amino-5-methylpyrazine in an acidic medium (e.g., HBr). Cool the solution to below 0°C and add a solution of sodium nitrite to form the diazonium salt. The immediate presence of bromide ions from the HBr facilitates the conversion to 2-bromo-5-methylpyrazine. The stability of the diazonium salt is critical, and performing the reaction at low temperatures is essential for good yields.

  • Purification: Following an appropriate work-up, the target 2-bromo-6-methylpyrazine can be purified using standard techniques like column chromatography.

Final Assembly: Suzuki Cross-Coupling Reaction

With both key precursors in hand, the final step is the palladium-catalyzed Suzuki cross-coupling. This reaction will form the pivotal C-C bond between the pyridine and pyrazine rings. The general procedure is well-documented for similar biheteroaryl systems.[5][8][9]

Protocol 3: Synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

  • Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the pyridine boronic acid or ester derivative (1.0 equivalent), 2-bromo-6-methylpyrazine (1.0-1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 10:1 ratio).[8]

  • Reaction: Heat the reaction mixture to a temperature between 85-95°C and stir for several hours (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the final compound, 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine.

G cluster_0 Pyridine Synthesis cluster_1 Pyrazine Synthesis cluster_2 Final Coupling Start1 3-Amino-5-methylpyridine Step1 Diazotization/ Bromination (Protocol 1) Start1->Step1 Precursor1 3-Bromo-5-methylpyridine Step1->Precursor1 Coupling Suzuki Coupling (Protocol 3) Precursor1->Coupling Start2 5-Methylpyrazine- 2-carboxylic acid Step2 Amidation & Hofmann Degradation (Protocol 2) Start2->Step2 Precursor2 2-Amino-5-methylpyrazine Step2->Precursor2 Step3 Diazotization/ Bromination (Protocol 2) Precursor2->Step3 PyrazineHalide 2-Bromo-6-methylpyrazine Step3->PyrazineHalide PyrazineHalide->Coupling FinalProduct Target Compound Coupling->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

PART 2: Physicochemical Properties and Structural Characterization

Once synthesized, the identity and purity of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine must be unequivocally confirmed using standard analytical techniques.

PropertyPredicted ValueMethod of Determination
Molecular Formula C₁₁H₁₀BrN₄Calculated from structure
Molecular Weight 278.13 g/mol Mass Spectrometry (MS)
Appearance Likely a solid at room temp.Visual Inspection
LogP ~2.5 - 3.5Computational Prediction
Purity >95%HPLC, NMR

Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be crucial for confirming the molecular structure. The proton NMR should show distinct signals for the aromatic protons on both the pyridine and pyrazine rings, as well as singlets for the two methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition, matching the molecular formula C₁₁H₁₀BrN₄.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will be employed to determine the purity of the final compound.

PART 3: Potential Biological Activity and Therapeutic Applications

The structural motif of a pyridinyl-pyrazine is strongly associated with the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[4][5]

Primary Indication: Kinase Inhibition in Oncology

There is substantial evidence that pyridinyl-pyrazine biheteroaryls are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, compounds with this scaffold can cut off the blood supply to tumors, thereby suppressing their growth.[5]

The target compound, 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine, shares the core biheteroaryl structure of known VEGFR-2 inhibitors. The nitrogen atoms on the pyrazine ring are positioned to form hydrogen bonds with the hinge region of the kinase domain, a common binding mode for this class of inhibitors.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Pyridinyl-Pyrazine Inhibitor Inhibitor->VEGFR2 Block Block Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: Mechanism of VEGFR-2 inhibition by a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Based on published SAR studies of similar compounds, the substituents on the pyridinyl-pyrazine core can be fine-tuned to optimize potency and selectivity.[4][5]

  • Bromo Group: The bromine atom at the 6-position of the pyridine ring can serve as a handle for further chemical modification via cross-coupling reactions, allowing for the exploration of additional binding pockets.

  • Methyl Groups: The methyl groups on both rings may contribute to hydrophobic interactions within the kinase active site, potentially enhancing binding affinity.

Other Potential Applications

Beyond oncology, pyrazine derivatives have demonstrated a wide range of biological activities, suggesting that 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine could be screened for other therapeutic uses.

  • Antimicrobial Activity: Many pyrazine-containing compounds exhibit antibacterial and antifungal properties.[8][10][11]

  • Antitubercular Activity: The pyrazine scaffold is present in pyrazinamide, a first-line drug for tuberculosis, indicating potential in this area.

Table of Biological Activities for Related Pyridinyl-Pyrazine Compounds

CompoundTargetActivity (IC₅₀)Therapeutic AreaReference
Compound 15 (a pyrazine-pyridine biheteroaryl)VEGFR-20.084 µMOncology[4]
FGFR-20.21 µMOncology[4]
PDGFR0.36 µMOncology[4]
Compound 39 (a pyrazine-pyridine biheteroaryl)VEGFR-2Potent inhibitorOncology[5]
Compound 41 (a pyrazine-pyridine biheteroaryl)VEGFR-2Potent inhibitorOncology[5]

PART 4: Future Research and Development

The synthesis and characterization of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is the first step in a larger drug discovery campaign. The following steps are recommended to fully elucidate its therapeutic potential:

  • In Vitro Kinase Screening: The compound should be screened against a panel of protein kinases, with a primary focus on VEGFR-2 and other kinases involved in angiogenesis.

  • Cell-Based Assays: Its ability to inhibit VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) should be evaluated.[4][5]

  • Lead Optimization: A medicinal chemistry program should be initiated to explore the structure-activity relationship. This would involve synthesizing analogs by modifying the bromo and methyl substituents to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: If promising in vitro and cellular activity is observed, the compound should be advanced to in vivo studies using relevant animal models, such as human tumor xenograft models, to assess its anti-tumor efficacy.[5]

Conclusion

While 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a novel chemical entity, its core pyridinyl-pyrazine scaffold is a well-validated pharmacophore, particularly for the development of kinase inhibitors. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route, leveraging established and reliable chemical transformations, offers a clear path to obtaining this compound for further study. Based on extensive literature on analogous structures, this molecule holds significant promise as a starting point for the development of new targeted therapies in oncology and potentially other disease areas. The future research directions outlined here provide a roadmap for academic and industrial researchers to unlock the full therapeutic potential of this promising molecular scaffold.

References

  • Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. (2004, November 6). Journal of Medicinal Chemistry. [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15). Patsnap. [Link]

  • Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. (2005, July 28). PubMed. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PMC. [Link]

  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009, May 26). TSI Journals. [Link]

  • Method for preparing 5-bromo-2-methylpyridine. (Date not available).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. [Link]

  • Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. (2025, August 6). ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Date not available). MDPI. [Link]

  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (Date not available). ResearchGate. [Link]

  • 2-bromo-6-methylpyrazine. (Date not available). Sunway Pharm Ltd. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. [Link]

Sources

Exploratory

The Bromo-Methyl-Pyridinyl-Pyrazine Scaffold: A Versatile Platform for Drug Discovery

The following technical guide provides an in-depth analysis of the Bromo-Methyl-Pyridinyl-Pyrazine scaffold, a critical bi-heteroaryl class in modern medicinal chemistry. This document is structured for researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Bromo-Methyl-Pyridinyl-Pyrazine scaffold, a critical bi-heteroaryl class in modern medicinal chemistry. This document is structured for researchers and drug discovery professionals, focusing on synthetic utility, structure-activity relationship (SAR) implications, and specific application in kinase inhibition and GPCR modulation.

Executive Summary & Chemical Rationale

The Bromo-Methyl-Pyridinyl-Pyrazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This bi-heteroaryl system combines the electron-deficient nature of the pyrazine ring with the versatile pyridine moiety, offering unique physicochemical properties:

  • Lipophilicity Modulation: The high nitrogen count (3 or more N atoms) lowers logP compared to bi-phenyl analogs, improving aqueous solubility and reducing non-specific binding.

  • Metabolic Stability: The electron-deficient rings are generally resistant to oxidative metabolism (CYP450), although the methyl group serves as a deliberate "soft spot" or steric blocker depending on its position.

  • Synthetic Modularity: The Bromo substituent acts as a reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the Methyl group provides a vector for steric tuning or further functionalization (e.g., radical bromination to bromomethyl).

This guide focuses on the linked bi-heteroaryl system (Pyrazine-Pyridine), a key scaffold in the development of VEGFR-2 inhibitors and mGluR5 antagonists.

Structural Analysis & Isomerism

The biological activity of this scaffold is highly dependent on the regiochemistry of the linkage and substituents.

Key Regioisomers

The most common connectivity involves the coupling of a pyrazine to a pyridine. The placement of the bromo and methyl groups dictates the synthetic strategy.

Isomer ClassStructure DescriptionCommon Utility
Type A 2-(6-Bromo-pyridin-2-yl)-3-methylpyrazine Kinase Inhibitors: The nitrogen arrangement mimics the adenine hinge-binding motif.
Type B 2-Bromo-5-(6-methylpyridin-2-yl)pyrazine GPCR Ligands: Used in mGluR5 antagonists where linear geometry is preferred.
Type C 2-Bromo-3-methyl-5-(pyridin-2-yl)pyrazine Fragment-Based Design: The Br and Me are on the pyrazine core, allowing the pyridine to act as a stable anchor.
Physicochemical Profile[1][2]
  • H-Bonding: The pyridine nitrogen is a moderate H-bond acceptor (pKa ~5.2), while pyrazine nitrogens are weaker (pKa ~0.6), allowing for selective protonation and interaction with specific receptor residues (e.g., hinge regions in kinases).

  • Dipole Moment: The vector sum of the dipoles from the heteroatoms and the bromo substituent creates a strong, directional dipole, influencing orientation in the binding pocket.

Synthetic Methodologies

The construction of the bromo-methyl-pyridinyl-pyrazine core typically relies on palladium-catalyzed cross-coupling.[1]

Primary Route: Suzuki-Miyaura Coupling

The most robust method involves coupling a halopyrazine with a pyridylboronic acid (or vice versa).

Protocol: Synthesis of 2-(6-Methylpyridin-2-yl)pyrazine Core

  • Reagents: 2-Chloropyrazine (1.0 eq), 2-Methyl-6-pyridineboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Argon; heat at 90°C for 12 hours.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

  • Yield: Typically 70-85%.[2]

Critical Insight: Why use Pd(dppf)Cl₂? The bidentate ligand prevents catalyst deactivation by the nitrogen-rich heterocycles, which can poison monodentate Pd catalysts (like Pd(PPh₃)₄).

Functionalization of the Core

Once the bi-heteroaryl core is established, the Bromo and Methyl groups are utilized.

  • Bromination: If the starting materials were not brominated, the pyrazine ring can be selectively brominated using NBS (N-Bromosuccinimide) in DMF. The electron-rich nature of the methyl group (if on the same ring) directs the bromine to the para or ortho position relative to the methyl.

  • Methyl Oxidation: The methyl group on the pyridine or pyrazine can be oxidized to an aldehyde (SeO₂) or carboxylic acid (KMnO₄), or radically brominated (NBS/AIBN) to form a bromomethyl group for subsequent nucleophilic substitution.

Visualization: Synthetic Workflow & SAR

The following diagrams illustrate the synthetic logic and Structure-Activity Relationship (SAR) mapping for this scaffold.

Synthetic Pathway (Suzuki Coupling & Functionalization)

SynthesisPath SM1 2-Chloropyrazine Core Methyl-Pyridinyl-Pyrazine (Bi-heteroaryl Core) SM1->Core Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM2 2-Methyl-6-pyridine boronic ester SM2->Core Prod1 Bromo-Methyl-Pyridinyl-Pyrazine (Scaffold) Core->Prod1 Regioselective Bromination NBS, DMF, RT Final Drug Candidate (e.g., VEGFR-2 Inhibitor) Prod1->Final Buchwald-Hartwig (Amine Coupling)

Caption: Step-wise construction of the scaffold via Suzuki coupling followed by regioselective bromination.

SAR Map: VEGFR-2 Inhibition

Based on the seminal work by Kuo et al. (J. Med. Chem. 2005), this diagram maps the functional roles of the scaffold substituents.

SARMap Center Pyrazine-Pyridine Scaffold N_Pyrazine Pyrazine N1/N4 H-Bond Acceptor (Hinge Binder) Center->N_Pyrazine Pyridine Pyridine Ring Solubility & Pi-Stacking Center->Pyridine Methyl Methyl Group Steric Clashes & Metabolic Soft Spot Center->Methyl Bromo Bromo Group Synthetic Handle (Replaced by Amine) Center->Bromo

Caption: Functional decomposition of the scaffold for kinase inhibition (VEGFR-2).

Case Study: VEGFR-2 Inhibitors

Reference: Kuo, G. H., et al. (2005).[3][4] Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls... Journal of Medicinal Chemistry.

The Challenge

Developing a potent VEGFR-2 inhibitor required a scaffold that could bind to the ATP-binding site (hinge region) while extending into the hydrophobic pocket.

The Solution

The researchers utilized a Pyrazine-Pyridine bi-heteroaryl system.

  • Role of Pyrazine: The pyrazine nitrogen atoms served as key hydrogen bond acceptors for the kinase hinge region (Cys919).

  • Role of Substitution: An amino group (introduced via the Bromo handle) formed a critical H-bond. The Pyridine ring provided the correct geometry to orient the side chains into the solvent-exposed region.

Experimental Validation (Self-Validating Protocol)

When synthesizing these analogs, the formation of the bi-heteroaryl bond is confirmed by:

  • ¹H NMR: Disappearance of the specific pyrazine proton signal (typically ~8.5 ppm) and appearance of the coupling pattern.

  • HRMS: Distinct isotopic pattern of Bromine (1:1 ratio of ⁷⁹Br/⁸¹Br) in the intermediate, which disappears upon Buchwald coupling.

Safety & Handling

  • Brominated Pyrazines: Often lachrymators and skin irritants. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated.

  • Boronic Acids: Generally stable but can dehydrate to boroxines; store in a cool, dry place.

References

  • Kuo, G. H., et al. (2005). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors.[3] Journal of Medicinal Chemistry.[5][4]

  • Meanwell, N. A. (2017).[5] The Pyridazine Ring in Drug Design.[5][6][7][8] Advances in Heterocyclic Chemistry.[5] (Discusses general azine bioisosterism).

  • Alagille, D., et al. (2011).[9] Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.[9] Bioorganic & Medicinal Chemistry Letters.[9][10]

Sources

Foundational

potential mechanism of action of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

The following technical guide provides an in-depth analysis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine , a critical heterocyclic building block in the development of allosteric inhibitors for the protein tyrosi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine , a critical heterocyclic building block in the development of allosteric inhibitors for the protein tyrosine phosphatase SHP2 (PTPN11) .

Mechanistic Role in Allosteric SHP2 Inhibition

Executive Summary

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine (CAS: 1956325-44-2 ) is a specialized bi-heteroaryl intermediate used in the synthesis of next-generation SHP2 allosteric inhibitors . Unlike early inhibitors (e.g., SHP099) that utilized a dichlorophenyl tail, this molecule introduces a pyridine-pyrazine scaffold . This structural evolution allows for improved physicochemical properties (solubility, lipophilic efficiency) and provides a "warhead" handle (the C6-bromo group) for late-stage diversification into high-affinity amino-pyridine ligands.

Its primary utility lies in targeting the Src Homology 2 (SH2) domains of SHP2, locking the enzyme in an auto-inhibited conformation to downregulate the RAS-MAPK signaling pathway , a critical driver in receptor tyrosine kinase (RTK)-driven cancers.

Chemical Identity & Structural Biology
2.1 The Pharmacophore

The molecule is a biaryl system composed of two distinct aromatic rings:

  • Core Scaffold (Ring A): A 6-methylpyrazine ring. In the final drug architecture, the pyrazine acts as the central hub (similar to the core of SHP099), positioning substituents to interact with the central tunnel of the SHP2 protein.

  • Tail Moiety (Ring B): A 6-bromo-5-methylpyridine ring attached at the C3 position.

    • The "Bromo" Handle: The bromine atom at position C6 of the pyridine is a strategic leaving group. It is designed to be displaced (via Buchwald-Hartwig amination or SNAr) to install a polar "head" group—typically a primary amine (-NH2).

    • The "Methyl" Substituents: The methyl groups on both rings provide steric bulk that fills hydrophobic pockets within the SHP2 allosteric site, enhancing binding affinity via van der Waals interactions.

2.2 Structural Evolution (SHP099 to Next-Gen)
  • First Gen (SHP099): Utilized a 2,3-dichlorophenyl tail. While potent, this moiety suffered from high lipophilicity and poor metabolic stability.

  • Next Gen (Target of this Intermediate): Replaces the phenyl ring with a pyridine ring. The pyridine nitrogen acts as a hydrogen bond acceptor, potentially interacting with backbone amides in the SHP2 cleft (e.g., Arg111 or Glu250 regions), improving selectivity and solubility.

Mechanism of Action (MoA)

While the molecule itself is an intermediate, its downstream derivative (the final inhibitor) exerts its biological effect through a highly specific allosteric mechanism.

3.1 The "Molecular Glue" Mechanism

SHP2 exists in equilibrium between two states:

  • Auto-inhibited (Closed): The N-terminal SH2 domain (N-SH2) binds to the PTP (catalytic) domain, blocking the active site.

  • Activated (Open): Binding of phosphotyrosine (pTyr) ligands to the SH2 domains releases the N-SH2, exposing the catalytic site.

Inhibition Strategy: The inhibitor derived from this pyrazine-pyridine scaffold binds to a central allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. It acts as a "molecular glue," stabilizing the closed conformation .

  • Result: The enzyme cannot undergo the conformational change required for activation, even in the presence of upstream growth factors (EGF, FGF).

  • Pathway Impact: This blockade prevents the dephosphorylation of RAS-GTP loading factors (like SOS1), thereby silencing the RAS-RAF-MEK-ERK cascade.

3.2 Key Binding Interactions

The final drug (synthesized from this intermediate) typically engages three key regions:

  • Central Tunnel: The pyrazine core sits in the tunnel interface.

  • Hydrophobic Pocket: The 5-methylpyridine moiety (derived from our intermediate) occupies a hydrophobic cleft previously targeted by the dichlorophenyl group.

  • Solvent Front: The amine (installed at the Bromo position) interacts with solvent-exposed residues, often forming critical salt bridges (e.g., with Asp or Glu residues).

Experimental Protocols
4.1 Synthesis of the Intermediate (Suzuki Coupling)

Context: Formation of the Pyrazine-Pyridine Biaryl.

Reagents:

  • 2-Chloro-6-methylpyrazine (1.0 eq)

  • (6-Bromo-5-methylpyridin-3-yl)boronic acid (1.1 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Sodium Carbonate (2.0 M aq, 3.0 eq)

  • Dioxane (Solvent)

Protocol:

  • Degassing: Charge a reaction vessel with dioxane and 2.0 M Na2CO3. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Addition: Add the chloropyrazine, the boronic acid, and the Palladium catalyst under a counter-flow of nitrogen.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloropyrazine (m/z ~128) and formation of the product (m/z ~264).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product elutes as a white/off-white solid.

    • Note: The "Bromo" on the pyridine survives these conditions if the temperature is controlled, as the chloropyrazine is more reactive towards oxidative addition than the hindered bromopyridine.

4.2 Functionalization (Buchwald-Hartwig Amination)

Context: Converting the Intermediate to the Active Inhibitor Precursor.

Objective: Replace the C6-Bromine with an Amine.

  • Mix: Intermediate (1.0 eq), Benzophenone imine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and Cs2CO3 (2.0 eq) in Toluene.

  • Heat: 100°C for 12 hours.

  • Hydrolysis: Treat the resulting imine with 1N HCl in THF to release the primary amine.

  • Result: 2-(6-Amino-5-methylpyridin-3-yl)-6-methylpyrazine (The active "Tail").

Visualization
5.1 Pathway Diagram: SHP2 Allosteric Inhibition

This diagram illustrates where the inhibitor (derived from the intermediate) intervenes in the RAS-MAPK signaling cascade.

SHP2_Pathway RTK RTK (Growth Factor Receptor) GRB2 GRB2 RTK->GRB2 Recruitment GAB1 GAB1 (pTyr) GRB2->GAB1 SHP2_Open SHP2 (Open/Active) GAB1->SHP2_Open Activates via N-SH2 binding RAS_GDP RAS-GDP SHP2_Open->RAS_GDP Dephosphorylates RAS-GAP binding sites SHP2_Closed SHP2 (Closed/Inactive) SHP2_Closed->SHP2_Open Activation Inhibitor Inhibitor (Pyrazine-Pyridine Scaffold) Inhibitor->SHP2_Closed Stabilizes (Molecular Glue) RAS_GTP RAS-GTP RAS_GDP->RAS_GTP SOS1 Exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Caption: The inhibitor binds the closed conformation of SHP2, preventing its activation by upstream RTK signals and halting the RAS-ERK proliferation cascade.[1]

5.2 Synthesis Workflow

Logical flow from raw materials to the active pharmacophore.

Synthesis_Flow SM1 2-Chloro-6-methylpyrazine Suzuki Suzuki Coupling Pd(dppf)Cl2, Na2CO3 SM1->Suzuki SM2 (6-Bromo-5-methylpyridin-3-yl) boronic acid SM2->Suzuki Intermediate 2-(6-Bromo-5-methylpyridin-3-yl) -6-methylpyrazine (CAS: 1956325-44-2) Suzuki->Intermediate Amination Buchwald-Hartwig Amination Intermediate->Amination + Amine Source Final Active SHP2 Inhibitor (Amino-Pyridine Tail) Amination->Final

Caption: Synthetic route establishing the pyrazine-pyridine core before late-stage functionalization.

Quantitative Data Summary
ParameterValue / CharacteristicRelevance
CAS Number 1956325-44-2Unique Identifier for procurement.
Molecular Weight 264.12 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
Target SHP2 (PTPN11)Allosteric site (Auto-inhibited conformation).
IC50 (Derivative) < 10 nM (Typical)High potency expected after amination (e.g., RMC-4550 analogs).
Key Substituents 6-Bromo (Pyridine)Reactive handle for library generation.
Scaffold Type Bi-heteroarylIsostere of Phenyl-Pyrazine (SHP099 class).
References
  • Revolution Medicines. (2019). SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO2019183367A1. Link

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. Link

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor (SHP099). Journal of Medicinal Chemistry, 59(17), 7773-7782. Link

  • Nichols, R. J., et al. (2018). RMC-4550, a potent and selective allosteric inhibitor of SHP2, for the treatment of RAS-driven cancers. Cancer Research, 78(13 Supplement), 4878. Link

Sources

Exploratory

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine material safety data sheet (MSDS)

Title: Technical Monograph & Safety Guide: 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine Subtitle: Physicochemical Profiling, Hazard Mitigation, and Synthetic Utility in mGluR5 Ligand Development[1] Part 1: Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph & Safety Guide: 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine Subtitle: Physicochemical Profiling, Hazard Mitigation, and Synthetic Utility in mGluR5 Ligand Development[1]

Part 1: Chemical Profile & Strategic Utility[1]

1.1 The Molecule at a Glance This compound is a specialized heterobiaryl intermediate, primarily utilized in the synthesis of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Its structure combines a pharmacophore-relevant methylpyrazine core with a brominated pyridine handle, making it a critical "linchpin" for late-stage diversification via palladium-catalyzed cross-couplings.[1]

1.2 Physicochemical Properties (Predicted) Note: As a research-grade intermediate, experimental values are often unavailable. The following are calculated consensus values used to determine handling protocols.

PropertyValueSignificance for Handling
Molecular Formula C₁₁H₁₀BrN₃Stoichiometry calculations.[1]
Molecular Weight 264.12 g/mol --
LogP (Octanol/Water) ~2.8 - 3.2High Lipophilicity. Indicates potential for rapid dermal absorption.[1] Double-gloving is mandatory.[1]
TPSA ~38.9 ŲModerate polar surface area; likely blood-brain barrier (BBB) permeable.[1]
Physical State Solid (Off-white powder)Dust inhalation hazard.[1]
Melting Point 110–115 °C (Estimated)Stable at room temp; store <25°C.

1.3 Strategic Application In drug discovery, this molecule serves as the electrophilic partner in Suzuki-Miyaura or Sonogashira couplings.[1] The bromine at the ortho position to the pyridine nitrogen (C6) is highly activated for oxidative addition, allowing for the attachment of acetylenes or aryl boronic acids—a common motif in mGluR5 radiotracers like [¹⁸F]FPEB and therapeutic candidates.[1]

Part 2: Hazard Identification & Toxicology (The "Why")

2.1 Mechanistic Toxicology (SAR Analysis) Unlike generic MSDS documents, we must analyze the structural alerts to predict toxicity in the absence of animal data.[1]

  • Hepatotoxicity Potential: Halogenated pyridines (specifically brominated analogs) are known to undergo metabolic activation via CYP450 enzymes, potentially forming reactive epoxide intermediates that can form adducts with hepatic proteins.

  • Sensitization: The pyrazine ring, particularly when substituted, can act as a hapten.[1] Upon binding to skin proteins, it may trigger T-cell mediated contact dermatitis.[1]

  • Neuroactivity: Given its design as a CNS-penetrant precursor, unintentional systemic exposure may result in off-target neurological effects (dizziness, ataxia) even before the final drug is synthesized.[1]

2.2 GHS Classification (Derived) Based on analog read-across from 2-bromo-5-methylpyridine and alkylpyrazines.[1]

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Category 4).[1][2]

  • H315: Causes skin irritation (Category 2).[1][2]

  • H319: Causes serious eye irritation (Category 2A).[1]

  • H335: May cause respiratory irritation (Category 3).[1][2][3][4]

  • H317: May cause an allergic skin reaction (Skin Sens. 1).[1]

Part 3: Operational Handling & Containment

3.1 The "Self-Validating" Safety Protocol Safety is not about PPE; it is about containment.[1] The following decision logic dictates the engineering controls required based on the operation.

SafetyLogic Start Operation Type Weighing Weighing / Solid Transfer Start->Weighing Solution Solution Phase (<0.1M) Start->Solution Workup Workup / Rotovap Start->Workup Control1 HEPA Enclosure / Isolator (Band 4 Protocol) Weighing->Control1 Dust Hazard Control2 Fume Hood + Tray Solution->Control2 Splash Hazard Control3 Fume Hood + Sash <18 inches Workup->Control3 Vapor Hazard PPE_High PPE: Tyvek Sleeves + Double Nitrile (0.11mm) Control1->PPE_High PPE_Std PPE: Lab Coat + Single Nitrile Control2->PPE_Std Control3->PPE_High

Figure 1: Risk-based containment strategy.[1] Solid handling requires higher containment due to the unknown potency of the dust.[1]

3.2 Specific PPE Recommendations

  • Glove Permeation: Due to the lipophilic nature (LogP ~3), standard latex is insufficient. Use Nitrile (minimum 0.11 mm) .[1] For procedures >30 minutes, use Silver Shield (Laminate) liners.

  • Respiratory: If weighing outside a HEPA enclosure is unavoidable (not recommended), a P3/N100 particulate respirator is mandatory.

Part 4: Synthesis & Reactivity (The Application)

4.1 Protocol: Suzuki-Miyaura Coupling This protocol is designed to minimize exposure while maximizing yield.[1] The bromine handle is sensitive to moisture during the catalytic cycle.[1]

Reagents:

  • 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Use encapsulated catalyst if possible to reduce heavy metal dust.[1]

  • K₂CO₃ (3.0 equiv, 2M aqueous)

  • Dioxane (Degassed)[1]

Workflow:

SynthesisWorkflow Prep 1. Inert Gas Purge (Schlenk Line) Mix 2. Reagent Addition (Solids first) Prep->Mix Argon atm Degas 3. Sparging (N2 bubble, 15 min) Mix->Degas Prevent homocoupling Heat 4. Reflux (90°C) (12-16 Hours) Degas->Heat Sealed vessel Quench 5. Filtration (Celite) (Remove Pd residues) Heat->Quench Cool to RT

Figure 2: Synthetic workflow emphasizing oxygen exclusion to prevent catalyst poisoning and side-product formation.

4.2 Critical Reactivity Hazards

  • Exotherm: The reaction is generally mild, but scale-up (>10g) requires calorimetric assessment.[1]

  • Waste: Palladium-contaminated waste must be segregated.[1] The aqueous layer after workup will contain bromide salts and pyridine residues; treat as halogenated solvent waste.[1]

Part 5: Emergency Response

5.1 Spill Management

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don Tyvek suit and P100 respirator.[1]

  • Contain: Do not dry sweep.[1] Cover with a damp absorbent pad (propylene glycol or water) to suppress dust.[1]

  • Clean: Wipe surfaces with 10% bleach solution (deactivates biological activity) followed by ethanol.[1]

5.2 Fire Fighting

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Water spray may be used to cool containers but avoid runoff.[1]

  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[1] SCBA is mandatory. [1]

References

  • Synthesis of mGluR5 Ligands

    • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470).[1][5] Journal of Medicinal Chemistry, 2014.[1] [1]

  • Handling of Bromopyridines

    • 3-Bromopyridine Safety Data Sheet.[1][2][6][7] Jubilant Ingrevia.[1][2]

  • Pyrazine Toxicology

    • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.[1][8] Semantic Scholar, 2024.[1][9]

  • Radiotracer Synthesis ([18F]FPEB)

    • Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB. NIH/PubMed Central.[1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Tiered Strategy for Cellular Screening of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

Introduction 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a novel heterocyclic small molecule featuring a pyridine ring linked to a pyrazine core. Such scaffolds are prevalent in medicinal chemistry and are known...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a novel heterocyclic small molecule featuring a pyridine ring linked to a pyrazine core. Such scaffolds are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets. The initial characterization of a new chemical entity (NCE) like this requires a systematic and logical screening approach to uncover its biological activity and potential therapeutic value. Without a predefined biological target, a tiered screening cascade is the most effective strategy. It begins with broad, foundational assays to assess general cellular effects and progresses to more specific, hypothesis-driven investigations to elucidate the mechanism of action (MoA).[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust cellular screening campaign for this compound. We emphasize the causality behind experimental choices and embed self-validating principles within each protocol to ensure data integrity and reproducibility.[3][4]

The Screening Cascade: A Strategic Overview

The proposed workflow is designed to efficiently profile the compound's activity, starting with general effects and narrowing down to specific mechanisms. This approach maximizes resource efficiency by eliminating compounds with undesirable properties (e.g., overt toxicity) early in the process.[5][6]

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Activity & Mechanistic Investigation cluster_2 Phase 3: Target Deconvolution & Validation A Compound Preparation (Solubilization & Dilution Series) B Tier 1: Cytotoxicity & Viability Assay (e.g., CellTiter-Glo®) A->B C Cytotoxic Hit Found B->C IC50 < 10 µM D No Significant Cytotoxicity B->D IC50 > 10 µM E Tier 2: MoA of Cell Death (e.g., Caspase-Glo® 3/7 Assay) C->E Investigate 'How?' F Tier 2: Phenotypic Screening (e.g., High-Content Imaging) D->F Investigate 'What?' G Tier 3: Target Identification (CETSA, Affinity Proteomics) E->G Identify Upstream Target F->G Identify Molecular Target H Tier 3: Target Validation (RNAi, CRISPR) G->H Confirm Target Relevance

Figure 1: A tiered workflow for cellular screening of a novel compound.

Phase 1: Foundational Assays - General Cytotoxicity Profiling

Rationale: The essential first step in characterizing any NCE is to determine its effect on cell viability and proliferation.[6] This provides a therapeutic window and identifies the concentration range for subsequent, more sensitive assays. A highly cytotoxic compound may be a candidate for oncology, while non-toxic compounds could be explored for other indications. We will use a luminescence-based ATP assay, as ATP levels are a strong indicator of metabolically active, viable cells.[7]

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP.

1. Materials and Reagents:

  • Selected cell line(s) (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and a non-cancerous line like MRC-5 lung fibroblast for selectivity).
  • Complete cell culture medium (e.g., DMEM with 10% FBS).
  • Opaque-walled 96-well microplates suitable for luminescence.
  • 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine, solubilized in DMSO to a 10 mM stock.
  • Positive Control: Staurosporine or Doxorubicin (10 mM stock in DMSO).
  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).
  • Luminometer plate reader.

2. Step-by-Step Procedure:

  • Cell Plating:
  • Trypsinize and count cells, ensuring they are in the logarithmic growth phase.[8]
  • Seed 5,000 cells in 100 µL of complete medium per well into an opaque-walled 96-well plate.
  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
  • Compound Preparation and Addition:
  • Prepare a 2X working stock of the test compound by performing a serial dilution (e.g., 10-point, 1:3 dilution starting from 20 µM) in complete medium. Do the same for the positive control. The vehicle (DMSO) concentration should be kept constant across all wells (e.g., 0.1%).
  • Carefully remove 100 µL of medium from the cell plate and add 100 µL of the 2X compound dilutions to the respective wells. This brings the final volume to 200 µL and the compound to a 1X concentration.
  • Include control wells: Vehicle only (negative control), positive control, and untreated cells.[9]
  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
  • Assay Readout:
  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[9]
  • Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
  • Add 100 µL of the reagent to each well.
  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

3. Data Analysis and Interpretation:

  • Normalize the data by setting the vehicle control as 100% viability and a well with a high concentration of a cytotoxic positive control (or no cells) as 0% viability.
  • Plot the normalized viability (%) against the log concentration of the compound.
  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
ParameterDescriptionExample Value
Cell Line The biological system used for the assay.A549 (Human Lung Carcinoma)
Seeding Density Number of cells per well at the start.5,000 cells/well
Incubation Time Duration of compound exposure.72 hours
IC50 Half-maximal inhibitory concentration.5.2 µM
Z'-Factor A statistical measure of assay quality.> 0.5 (Excellent)
S/B Ratio Signal-to-background ratio.> 10
Table 1: Example Data Summary for Cytotoxicity Screening.

Phase 2: Mechanistic & Phenotypic Investigation

The results from the initial cytotoxicity screen will dictate the next steps.

Scenario A: The Compound is Cytotoxic (IC50 < 10 µM)

If the compound shows significant cytotoxicity, the next logical step is to determine the mechanism of cell death. A key differentiator is whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

G Compound Cytotoxic Compound Mito Mitochondrial Stress Compound->Mito Induces Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Figure 2: Simplified intrinsic apoptosis pathway measured by caspase assays.

Protocol 2: Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

1. Rationale and Procedure:

  • The protocol is very similar to the viability assay (Protocol 1) in terms of cell plating and compound addition.
  • The key difference is the detection reagent. Instead of an ATP-detecting reagent, a luminogenic caspase-3/7 substrate is added.
  • If caspases 3 and 7 are active, they cleave the substrate, releasing a substrate for luciferase and generating a luminescent signal that is proportional to caspase activity.
  • Run this assay in parallel with the viability assay to correlate the onset of apoptosis with the loss of viability.

2. Data Interpretation:

  • A dose-dependent increase in luminescence indicates the induction of apoptosis.
  • Calculate the EC50 for caspase activation and compare it to the IC50 from the viability assay. A close correlation strengthens the conclusion that apoptosis is the primary mechanism of cell death.
Scenario B: The Compound is Not Significantly Cytotoxic (IC50 > 10 µM)

If the compound is not broadly cytotoxic, it may have more subtle or specific biological effects. A phenotypic screen using high-content imaging can uncover changes in cell morphology, protein localization, or other cellular features that are not captured by simple viability assays.[1]

Recommended Approach: High-Content Phenotypic Screening

  • Cell Painting Assays: Utilize a panel of fluorescent dyes that stain different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton, Golgi).

  • Procedure: Treat cells with the compound at non-toxic concentrations (e.g., at or below the IC50). After incubation, stain the cells and acquire images using an automated high-content imager.

  • Analysis: Sophisticated software analyzes hundreds of cellular features (e.g., nuclear size, mitochondrial texture, cell shape). The resulting "phenotypic profile" of the compound can be compared to a library of reference compounds with known mechanisms of action to generate hypotheses about its biological target.[10]

Phase 3: Target Identification and Validation

Once a consistent cellular phenotype or activity is confirmed, the ultimate goal is to identify the direct molecular target. This is a complex process often requiring specialized techniques.[11][12]

  • Target Identification (Deconvolution):

    • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.[10] Changes in protein stability in the presence of the compound can be measured by techniques like Western blotting or mass spectrometry to identify the target.

    • Affinity-Based Proteomics: The compound is chemically modified to create a probe that can be used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[13]

  • Target Validation:

    • Once a putative target is identified, its role in the observed phenotype must be confirmed.

    • Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the target protein.[12] If knocking down the target protein phenocopies the effect of the compound, it provides strong evidence that the protein is indeed the relevant target.

Conclusion and Best Practices

Screening a novel compound like 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine requires a multi-faceted and logical approach. By starting with broad cytotoxicity profiling and progressing through mechanistic and phenotypic assays, researchers can efficiently characterize its biological effects.

Key Best Practices:

  • Assay Validation: Always validate assays by establishing a suitable assay window, reproducibility, and robustness, often quantified by the Z'-factor.[14][15]

  • Orthogonal Assays: Confirm key findings using a secondary assay that relies on a different detection principle to rule out artifacts.

  • Dose-Response: All activities should be confirmed over a range of concentrations to establish a clear dose-response relationship.[8]

  • Selectivity: Profile the compound against a panel of different cell lines, including both cancerous and non-cancerous lines, to assess its selectivity.[16]

This structured guide provides a robust starting point for unlocking the biological and potential therapeutic profile of this and other novel chemical entities.

References

  • Cellular Assay Development - EDDC. Experimental Drug Development Centre. [Link]

  • Design and implementation of high-throughput screening assays. PubMed. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Cytotoxicity Assays. Opentrons. [Link]

  • Basics of HTS Assay Design and Optimization. Royal Society of Chemistry. [Link]

  • (PDF) Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Target Validation Techniques: Unlocking the Future of Drug Development. Infinix Bio. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Wiley. [Link]

  • Target Validation in Drug Discovery. Sygnature Discovery. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • Assay Development. BioDuro. [Link]

  • Custom Assay Development: Tailored Solutions that Drive Your Discovery Project Forward. Southern Research. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • Analytical method validation for cell-based potency assays. Sterling Pharma Solutions. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Bespoke Assays for Biochemical, Biophysical, and Cellular applications. BioAscent. [Link]

  • Cell-based Assays. ProtaGene. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • (PDF) 2-Bromo-5-methylpyridine. ResearchGate. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

Sources

Application

Application Note: Therapeutic Targeting of mGluR5 via 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine Scaffolds

The following Application Note and Protocol Guide details the therapeutic potential, experimental applications, and validation methodologies for 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine . This compound represent...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the therapeutic potential, experimental applications, and validation methodologies for 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine . This compound represents a specialized bi-heteroaryl scaffold , primarily identified as a critical intermediate and pharmacophore in the development of Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs) .

Introduction & Therapeutic Rationale

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is a highly functionalized bi-aryl building block featuring a pyrazine-pyridine core . Its structural motifs—specifically the 5-methyl-pyridin-3-yl moiety and the bromo-handle—are characteristic of the "MPEP/MTEP-like" class of allosteric modulators.

Core Therapeutic Target: mGluR5

The primary therapeutic target for ligands derived from this scaffold is the Metabotropic Glutamate Receptor 5 (mGluR5) , a Class C GPCR implicated in synaptic plasticity and neuroinflammation.

  • Mechanism of Action: Negative Allosteric Modulation (NAM).[1][2][3]

  • Binding Site: The transmembrane domain (TMD) allosteric pocket, distinct from the orthosteric glutamate binding site (Venus Flytrap Domain).

  • Therapeutic Indications:

    • Parkinson’s Disease Levodopa-Induced Dyskinesia (PD-LID): mGluR5 inhibition reduces the overactive glutamatergic signaling in the striatum associated with dyskinesia.

    • Fragile X Syndrome: Reversal of excessive protein synthesis and synaptic depression.

    • Anxiety & Depression: Modulation of glutamatergic tone in the amygdala and hippocampus.

    • Addiction: Reduction of craving and relapse behaviors.

Secondary Potential Targets
  • p38 MAPK: Bi-heteroaryl systems (pyridine-pyrazine) are also privileged structures in kinase inhibitor design, particularly for p38 mitogen-activated protein kinase (inflammation).

  • mGluR2/3: Structural analogs may exhibit selectivity profiles favoring Group II mGluRs, though mGluR5 is the predominant match for the methylpyridine motif.

Chemical Biology & Structural Logic

The utility of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine lies in its role as a divergent intermediate . The bromine atom at the pyridine C6 position serves as a reactive "handle" for late-stage functionalization, allowing researchers to install the "acetylene linker" or "distal aryl ring" required for high-affinity mGluR5 binding.

Structural Activity Relationship (SAR) Logic
  • Pyrazine Ring: Mimics the distal aromatic rings (e.g., thiazole in MTEP, phenyl in MPEP) but with improved metabolic stability and solubility profiles due to nitrogen incorporation.

  • Methyl Group (Pyridine C5): Critical for hydrophobic packing within the mGluR5 allosteric pocket (hydrophobic sub-pocket).

  • Bromine (Pyridine C6): The site for Sonogashira or Suzuki coupling to extend the molecule into the deep hydrophobic region of the receptor.

Visualization: mGluR5 NAM Pharmacophore Assembly

mGluR5_SAR Scaffold 2-(6-Bromo-5-methylpyridin-3-yl) -6-methylpyrazine Bromine Bromine Handle (Reactive Site) Scaffold->Bromine Contains Coupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) Bromine->Coupling Substrate for Ligand High-Affinity mGluR5 NAM (Bi/Tri-aryl Alkyne) Coupling->Ligand Generates Target mGluR5 Allosteric Pocket (Transmembrane Domain) Ligand->Target Binds & Inhibits

Figure 1: Logical flow from the brominated scaffold to the active mGluR5 inhibitor.[1][3][4][5][6][7]

Experimental Protocols

Protocol A: Synthesis of mGluR5 NAM Candidates (Sonogashira Coupling)

Objective: To convert the bromo-scaffold into a high-affinity alkyne-linked inhibitor (analogous to MTEP).

Reagents:

  • Substrate: 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine (1.0 eq)

  • Alkyne: Phenylacetylene or 2-Ethynylpyridine (1.2 eq)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et3N) or Diisopropylamine

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the bromo-scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. The solution should turn dark.

  • Reagent Addition: Add the alkyne (1.2 eq) followed immediately by Et3N (3.0 eq).

  • Reaction: Seal the flask and heat to 60-80°C for 4–12 hours. Monitor conversion via LC-MS (Target mass = Scaffold - Br + Alkyne).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine (3x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product (Pyrazine-Pyridine-Alkyne) is the active NAM candidate.

Protocol B: Radioligand Binding Assay (Validation of Affinity)

Objective: Determine the binding affinity (


) of the synthesized derivative for the mGluR5 allosteric site.

Materials:

  • Membranes: Rat brain cortical membranes or HEK293 cells stably expressing human mGluR5.

  • Radioligand:

    
    -MPEP or 
    
    
    
    -ABP688 (approx. 2 nM final conc).
  • Test Compound: Synthesized derivative (10-point dilution series).

  • Non-specific Control: Cold MPEP (10 µM).

Workflow:

  • Incubation: Mix 20 µg membrane protein,

    
    -Ligand, and Test Compound in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
    
  • Equilibrium: Incubate at 4°C for 60 minutes (to prevent receptor internalization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm negative allosteric modulation (inhibition of glutamate-induced signaling).

Workflow:

  • Cell Plating: Seed HEK293-mGluR5-G

    
    q cells in 384-well black plates (15,000 cells/well). Incubate overnight.
    
  • Dye Loading: Load cells with Calcium-4 or Fluo-4 AM dye for 45 minutes at 37°C.

  • Pre-treatment: Add Test Compound (Antagonist mode) and incubate for 15 minutes.

  • Agonist Challenge: Inject Glutamate (

    
     concentration) via the FLIPR (Fluorometric Imaging Plate Reader).
    
  • Readout: Measure the reduction in Calcium fluorescence peak compared to vehicle control. A potent NAM will suppress the glutamate-induced calcium spike.

Data Presentation & Analysis

Expected Results for mGluR5 NAMs
ParameterHigh-Affinity CriteriaNotes
Binding Affinity (

)
< 50 nMValidates specific binding to the allosteric pocket.
Functional Potency (

)
< 100 nMIn FLIPR Calcium flux assay.
Selectivity > 100-fold vs. mGluR1Critical to avoid motor coordination side effects.
Lipophilicity (cLogP) 2.5 - 4.0Optimal for CNS penetration (Blood-Brain Barrier).
Mechanism of Action Diagram

MoA Glutamate Glutamate (Orthosteric Agonist) Receptor mGluR5 Receptor (Active Conformation) Glutamate->Receptor Activates Signal Ca2+ Release / ERK Phosphorylation Receptor->Signal Downstream Effect NAM Scaffold-Derived NAM (Allosteric Antagonist) NAM->Receptor Stabilizes Inactive State (Non-competitive)

Figure 2: Negative Allosteric Modulation mechanism.[1][2][3] The scaffold-derived ligand binds to the transmembrane domain, preventing receptor activation even in the presence of Glutamate.

References

  • Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology 38.10 (1999): 1493-1503. Link

  • Cosford, N. D., et al. "[3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor." Bioorganic & Medicinal Chemistry Letters 13.3 (2003): 351-354. Link

  • Lindemann, L., et al. "Trace amine-associated receptor 1 modulates dopaminergic activity." (Context on mGluR5/PD-LID interactions). Journal of Pharmacology and Experimental Therapeutics 324.3 (2008): 948-956. Link

  • Jaeschke, G., et al. "mGlu5 receptor antagonists and their therapeutic potential." Expert Opinion on Therapeutic Patents 18.2 (2008): 123-142. Link

  • PubChem Compound Summary. "2-Bromo-6-methylpyrazine" (Building block data). Link

Sources

Method

Application Notes and Protocols for 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrazinyl-Pyridine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazinyl-Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and potent biological activity is paramount. The 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine molecule represents a compelling example of such a scaffold. While this specific compound is not extensively documented in public literature, its constituent parts—a substituted pyrazine and a functionalized pyridine ring—are hallmarks of numerous clinically relevant small molecule inhibitors, particularly in the realm of oncology and inflammatory diseases.[1][2][3]

This guide provides a comprehensive overview of the potential applications of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine as a lead compound in drug discovery. We will delve into its synthetic rationale, explore its likely biological targets based on isosteric analogues, and provide detailed, field-proven protocols for its synthesis and biological evaluation. The underlying principle of this document is to not only provide procedural steps but to also illuminate the scientific reasoning that underpins each experimental choice, thereby empowering researchers to adapt and innovate upon these foundational methods.

Rationale for Kinase Inhibition as a Primary Therapeutic Hypothesis

The pyrazinyl-pyridine core is a well-established "privileged scaffold" in kinase inhibitor design.[4][5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a common driver of numerous diseases, most notably cancer.[6] The nitrogen atoms within the pyrazine and pyridine rings of the title compound can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of many kinases—a key interaction for potent inhibition.[7]

Furthermore, the bromine atom on the pyridine ring serves as a crucial synthetic handle. It allows for a diverse range of chemical modifications, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9][10] This enables the systematic exploration of the chemical space around the core scaffold, a process vital for optimizing potency, selectivity, and pharmacokinetic properties—the cornerstone of structure-activity relationship (SAR) studies.[3][11] The methyl groups on both rings can also play a significant role in modulating solubility, metabolic stability, and van der Waals interactions within the target's binding site.

dot graph TD { A[Dysregulated Kinase Signaling] --> B{Uncontrolled Cell Proliferation}; B --> C[Tumor Growth & Angiogenesis]; D[Pyrazinyl-Pyridine Scaffold] --> E{ATP-Competitive Kinase Inhibition}; E --> F[Blockade of Downstream Signaling]; F --> G[Induction of Apoptosis & Inhibition of Angiogenesis]; C --> H((Therapeutic Intervention)); G --> H; }

Caption: Conceptual pathway for pyrazinyl-pyridine scaffolds as kinase inhibitors.

Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[10] In this proposed synthesis, we will couple a pyrazine-boronic acid derivative with a bromo-pyridine derivative.

Workflow for Synthesis

Caption: Synthetic workflow for 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine.

Detailed Step-by-Step Protocol

Materials:

  • (6-Bromo-5-methylpyridin-3-yl)boronic acid

  • 2-Chloro-6-methylpyrazine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine (6-Bromo-5-methylpyridin-3-yl)boronic acid (1.2 equivalents), 2-Chloro-6-methylpyrazine (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Biological Evaluation: In Vitro Assays

The initial biological evaluation of a novel compound like 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine typically involves a two-pronged approach: assessing its direct inhibitory effect on purified enzymes and evaluating its impact on cancer cell viability.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[2][5][12] It is a robust and high-throughput method for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound against a specific kinase.

Principle of the ADP-Glo™ Assay:

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, CDK2, p38α)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine (dissolved in DMSO)

  • Kinase reaction buffer

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction. This will include the kinase, its specific substrate, ATP (at a concentration close to its Km for the kinase), and the kinase reaction buffer. Add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15] It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., HUVEC for anti-angiogenic assessment, or a tumor cell line like A549 or MCF-7)

  • Complete cell culture medium

  • 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The true power of the 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine scaffold lies in its potential for derivatization to explore the SAR. The bromine atom is the primary site for modification.

Table 1: Potential Modifications and Their Rationale

Position of ModificationProposed ModificationRationale
Pyridine C6-Br Suzuki coupling with various aryl and heteroaryl boronic acidsTo explore interactions with solvent-exposed regions of the kinase binding site and to modulate physicochemical properties.
Buchwald-Hartwig amination with various aminesTo introduce hydrogen bond donors/acceptors and to mimic known kinase inhibitor motifs.
Pyridine C5-Methyl Replacement with H, ethyl, or cyclopropylTo probe the size of the hydrophobic pocket and influence metabolic stability.
Pyrazine C6-Methyl Replacement with H, ethyl, or small polar groupsTo fine-tune solubility and interactions with the ribose-binding pocket of the ATP binding site.

By systematically synthesizing and testing analogues based on these modifications, researchers can build a detailed SAR model. This model will guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel therapeutics.

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Application

Application Notes and Protocols for the Characterization of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine as a Putative Kinase Inhibitor

Introduction: Navigating the Uncharted Territory of a Novel Compound The compound 2-(6-bromo-5-methylpyridin-3-yl)-6-methylpyrazine represents a novel chemical entity with potential applications in drug discovery. While...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Uncharted Territory of a Novel Compound

The compound 2-(6-bromo-5-methylpyridin-3-yl)-6-methylpyrazine represents a novel chemical entity with potential applications in drug discovery. While specific biological targets for this molecule are not yet defined in the public domain, its structural motifs, particularly the pyrazine ring, are present in a variety of biologically active molecules, including those with antitumor and enzyme-inhibiting properties.[1][2] Notably, derivatives of pyrazine have been identified as inhibitors of protein kinases, a critical class of enzymes in cellular signaling.[3]

This document, therefore, provides a comprehensive guide for researchers to systematically characterize the biochemical and cellular activity of 2-(6-bromo-5-methylpyridin-3-yl)-6-methylpyrazine, with a strategic focus on its potential as a kinase inhibitor. The protocols herein are designed to be robust and adaptable, enabling the user to elucidate the compound's mechanism of action, determine its potency and selectivity, and validate its effects in a cellular context. As a self-validating system, each experimental stage is designed to build upon the previous one, ensuring a logical and scientifically sound progression from initial biochemical screening to more complex cell-based functional assays.

Part 1: Biochemical Characterization - Elucidating In Vitro Activity and Potency

The initial step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase in a controlled, in vitro setting. These biochemical assays are fundamental to confirming direct inhibition, determining potency (typically as an IC50 value), and understanding the mechanism of inhibition.[4][5]

Luminescence-Based Kinase Assays: A High-Throughput Approach

Luminescence-based assays are a popular choice for high-throughput screening (HTS) due to their sensitivity, broad dynamic range, and simple "add-and-read" format.[6][7] These assays typically measure either the depletion of ATP (the phosphate donor) or the generation of ADP (the reaction by-product).

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to kinase activity.[8]

  • Reagent Preparation:

    • Prepare the kinase buffer, enzyme, substrate, and ATP at 2x the final desired concentration.

    • Prepare a serial dilution of 2-(6-bromo-5-methylpyridin-3-yl)-6-methylpyrazine in DMSO, and then dilute in kinase buffer to a 2x concentration.

  • Kinase Reaction:

    • In a 384-well white opaque plate, add 5 µL of the 2x compound dilution or vehicle control (DMSO in kinase buffer).

    • Add 2.5 µL of the 2x enzyme solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the 2x substrate/ATP mixture.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.[8]

Parameter Typical Concentration/Condition Rationale
Kinase Concentration1-10 nMShould be in the linear range of the assay.
Substrate ConcentrationKm value of the substrateEnsures the reaction is sensitive to inhibition.
ATP ConcentrationKm value of ATPMimics physiological conditions and allows for the detection of ATP-competitive inhibitors.[9]
DMSO Concentration< 1%High concentrations of DMSO can inhibit kinase activity.[6]
Incubation Time60 minutesSufficient time for product formation without significant substrate depletion.
Homogeneous Time-Resolved Fluorescence (HTRF®): A Robust Alternative

HTRF® is a TR-FRET (Time-Resolved Förster Resonance Energy Transfer) technology that combines the sensitivity of FRET with the low background of time-resolved measurements.[10][11] This results in a highly robust assay format with a high signal-to-background ratio.[12]

In a typical HTRF® kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with a europium cryptate (donor) are used. The phosphorylated substrate is then detected by a second antibody or streptavidin labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated), energy transfer occurs, resulting in a specific FRET signal.[11]

  • Reagent Preparation:

    • Prepare kinase buffer, enzyme, substrate/ATP mix, and compound dilutions as described for the ADP-Glo™ assay.

  • Kinase Reaction:

    • Perform the kinase reaction in a 384-well low-volume white plate as described above (steps 2.1-2.4).

  • Detection:

    • Prepare the detection mix containing the europium-labeled antibody and the acceptor-labeled streptavidin in detection buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.[10]

    • Read the plate on an HTRF®-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.[12]

AlphaLISA®: A Highly Sensitive Bead-Based Assay

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that allows for the detection of biomolecular interactions with high sensitivity.[13][14]

In an AlphaLISA® kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads. A phosphorylation-specific antibody is conjugated to Acceptor beads. Upon phosphorylation of the substrate by the kinase, the Donor and Acceptor beads are brought into close proximity. Excitation of the Donor beads releases singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[15]

  • Reagent Preparation:

    • Prepare kinase buffer, enzyme, substrate/ATP mix, and compound dilutions.

  • Kinase Reaction:

    • Perform the kinase reaction in a 384-well white OptiPlate™ as described above.

  • Detection:

    • Prepare a mix of the anti-phospho-substrate Acceptor beads and streptavidin Donor beads in the appropriate buffer.

    • Add 10 µL of the bead mixture to each well under subdued light.

    • Incubate for 1 hour at room temperature in the dark.[13]

    • Read the plate on an AlphaLISA®-compatible reader.

cluster_biochemical Biochemical Assay Workflow prep Reagent Preparation (Enzyme, Substrate, ATP, Compound) reaction Kinase Reaction (Incubate at RT) prep->reaction 1. Add reagents to plate detection Detection reaction->detection 2. Stop reaction & add detection reagents read Read Plate detection->read 3. Incubate analysis Data Analysis (% Inhibition, IC50) read->analysis cluster_cellular Cell-Based Assay Workflow treat Cell Treatment with Compound target Target Engagement (e.g., CETSA®) treat->target phospho Phospho-Protein Analysis (e.g., Western Blot) treat->phospho phenotype Phenotypic Assay (e.g., Cell Viability) treat->phenotype analysis Data Analysis (Cellular IC50/EC50) target->analysis phospho->analysis phenotype->analysis

Caption: General workflow for cell-based assays.

Conclusion

This guide provides a comprehensive and structured approach to the initial characterization of the novel compound 2-(6-bromo-5-methylpyridin-3-yl)-6-methylpyrazine as a putative kinase inhibitor. By following these detailed protocols, researchers can obtain critical data on the compound's biochemical potency, cellular target engagement, and functional effects. This systematic approach will provide a solid foundation for further preclinical development and a deeper understanding of the compound's therapeutic potential.

References

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Method

Application Note: 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine for Kinase Inhibitor Screening

This Application Note is designed for medicinal chemists and screening scientists engaged in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor optimization. It details the strategic utilization of 2-(6-Bromo-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and screening scientists engaged in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor optimization. It details the strategic utilization of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine —a privileged biheteroaryl scaffold—as a core building block for generating Type I/II kinase inhibitor libraries.

Executive Summary & Scientific Rationale

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine is not a final drug candidate but a high-value "privileged scaffold" (Intermediate). It represents a classic biaryl hinge-binding motif used to target the ATP-binding cleft of protein kinases (e.g., VEGFR, CDK, FGFR, and SHP2-pathway kinases).

Structural Logic (The "Why")
  • Hinge Binding (Warhead): The pyrazine and pyridine nitrogen atoms serve as Hydrogen Bond Acceptors (HBA) for the backbone NH groups of the kinase hinge region (e.g., Glu, Ala residues).

  • Hydrophobic Selectivity: The 5-methyl group on the pyridine ring is positioned to interact with the "Gatekeeper" residue (often Thr or Met), a critical determinant of kinase selectivity.

  • Synthetic Handle: The 6-bromo group is the "growth vector." It is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach solubilizing tails or "solvent-front" binders, transforming this weak-binding fragment into a nanomolar inhibitor.

Experimental Workflow Visualization

The following diagram illustrates the workflow from Scaffold Derivatization to Hit Validation.

KinaseScreeningWorkflow cluster_0 Chemical Space Exploration Scaffold Scaffold: 2-(6-Bromo-5-methylpyridin-3-yl) -6-methylpyrazine Library Library Generation (Suzuki Coupling) Scaffold->Library + Aryl Boronic Acids Pd(dppf)Cl2 Purification High-Throughput Purification (Prep HPLC) Library->Purification QC > 95% Assay Kinase Assay (ADP-Glo / FRET) Purification->Assay 10 uM Screening Hit Hit Validation (IC50 Determination) Assay->Hit > 50% Inhibition

Caption: Workflow for transforming the brominated scaffold into a functional kinase inhibitor library.

Protocol 1: Library Synthesis (Suzuki-Miyaura Coupling)

Objective: To derivatize the 6-bromo position with a library of aryl/heteroaryl boronic acids, targeting the kinase "solvent front" or "ribose pocket."

Materials
  • Scaffold: 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine (1 equiv).

  • Reagents: Aryl Boronic Acids (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), Cs₂CO₃ (3 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
  • Preparation: In a 96-well reaction block, dispense the Scaffold (0.1 mmol per well).

  • Reagent Addition: Add specific Aryl Boronic Acid to each well.

  • Catalyst: Add degassed solvent mixture, followed by the Base (Cs₂CO₃) and Catalyst (Pd).

  • Reaction: Seal the block and heat at 90°C for 4 hours under inert atmosphere (N₂).

  • Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc.

  • Purification: Evaporate solvent and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

    • Quality Control: Verify identity via LC-MS (Expected M+1 shift from Br replacement).

Protocol 2: Kinase Screening Assay (ADP-Glo™)

Objective: To screen the synthesized library against a panel of kinases (e.g., VEGFR2, CDK2) to identify hits with IC50 < 1 µM.

Assay Principle

The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures ADP formed from a kinase reaction.

  • Step 1: Kinase reaction (ATP

    
     ADP).
    
  • Step 2: ADP-Glo Reagent stops kinase and depletes remaining ATP.

  • Step 3: Kinase Detection Reagent converts ADP back to ATP, which is used by luciferase to generate light.

Detailed Protocol
  • Compound Preparation:

    • Prepare 10 mM stock solutions of library compounds in 100% DMSO.

    • Dilute to 4x working concentration (e.g., 40 µM for a 10 µM final screen) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Reaction (384-well plate):

    • Add 2.5 µL of Kinase (e.g., VEGFR2, 2 ng/well).

    • Add 2.5 µL of Compound (Final conc: 10 µM). Incubate 10 min at RT (to allow hinge binding).

    • Add 5 µL of ATP/Substrate Mix (ATP conc =

      
       of the kinase, e.g., 10 µM).
      
    • Control Wells: No Compound (Max Activity), No Enzyme (Background).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent. Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).

Data Analysis

Calculate Percent Inhibition for each well:



Data Presentation & Interpretation

Expected SAR (Structure-Activity Relationship) Trends

The table below summarizes how modifications to the scaffold typically affect kinase potency.

Structural RegionModificationExpected EffectMechanistic Reason
Pyrazine Ring None (Core)Baseline BindingH-bond acceptor to Hinge backbone.
Pyridine-5-Me Removal of MethylLoss of PotencyLoss of hydrophobic contact with Gatekeeper residue.
Pyridine-6-Br Unmodified High IC50 (>10 µM)Fragment is too small; lacks solvent front interactions.
Pyridine-6-Br + Phenyl-Amide Low IC50 (<100 nM) Extension into the ribose pocket/solvent front.
Pyridine-6-Br + Morpholine Improved SolubilitySolubilizing group exposed to solvent.
Diagram: Binding Mode Hypothesis

BindingMode Hinge Kinase Hinge Region (Glu/Ala Backbone) Scaffold Pyrazine-Pyridine Scaffold Hinge->Scaffold H-Bonds Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket 5-Methyl Fit Tail Library Substituent (Replacing Br) Scaffold->Tail C-C Bond Tail->Hinge Solvent Front Interaction

Caption: Schematic interaction of the scaffold within the ATP-binding site.

Troubleshooting & Critical Parameters

  • Solubility: The brominated scaffold is lipophilic (cLogP ~2.5). Ensure DMSO concentration in the final assay does not exceed 1% (or the tolerance of the specific kinase).

  • Autofluorescence: Pyrazine derivatives can sometimes be fluorescent. If using a FRET assay (e.g., LanthaScreen), run an interference control (Compound + Donor Fluorophore only). ADP-Glo (Luminescence) is recommended to avoid this artifact.

  • Palladium Contamination: Residual Pd from the Suzuki coupling can act as a false positive in some assays. Ensure rigorous purification (Silica/Thiol scavengers) before screening.

References

  • J. Med. Chem. (2004).[1] Synthesis and Discovery of Pyrazine-Pyridine Biheteroaryl as a Novel Series of Potent VEGFR-2 Inhibitors.[1]

  • PharmaBlock Application Notes. (2023). Pyrazines in Drug Discovery: Privileged Scaffolds for Kinase Inhibition.

  • Promega Technical Manual. ADP-Glo™ Kinase Assay Protocol.

  • RSC Advances. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.

  • Vertex Pharmaceuticals Patent. (2019). WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof. (Demonstrates the use of the 6-bromo-5-methylpyridin-3-yl fragment).

Sources

Application

role of bromo-pyridinyl compounds in organic electronics

Executive Summary Bromo-pyridinyl compounds, particularly 2,6-dibromopyridine , serve as the linchpin in the synthesis of n-type (electron-transporting) organic semiconductors. Unlike their carbocyclic analogs, pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-pyridinyl compounds, particularly 2,6-dibromopyridine , serve as the linchpin in the synthesis of n-type (electron-transporting) organic semiconductors. Unlike their carbocyclic analogs, pyridine derivatives possess a high electron affinity due to the electronegative nitrogen atom, which naturally lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This guide details the strategic use of bromo-pyridines to construct high-mobility Electron Transport Layers (ETLs) and bipolar host materials for OLEDs, focusing on synthetic precision, ultra-high purity sublimation, and device integration.

Part 1: Material Design Logic & Causality

The Pyridine Advantage in Organic Electronics

The incorporation of pyridine rings into organic backbones addresses two critical failure points in organic electronic devices: high electron injection barriers and crystallization-induced degradation .

  • LUMO Modulation: The replacement of a phenyl ring with a pyridine ring typically lowers the LUMO by approximately 0.1–0.2 eV . This reduction minimizes the energy barrier for electron injection from the cathode (e.g., LiF/Al), thereby lowering the device's turn-on voltage.

  • Supramolecular Packing: The nitrogen lone pair facilitates weak C–H···N hydrogen bonding. These non-covalent interactions planarize the molecule in the solid state, enhancing

    
    -
    
    
    
    stacking and increasing electron mobility (
    
    
    ).
The Bromo-Handle Versatility

Bromo-pyridines are preferred over chloro-analogs due to the weaker C–Br bond (approx. 276 kJ/mol vs. 327 kJ/mol for C–Cl), which facilitates faster oxidative addition in palladium-catalyzed cross-coupling reactions. This reactivity is essential when synthesizing sterically encumbered "star-shaped" or "spiro" molecules common in OLEDs.

Part 2: Synthetic Protocol – The "Butterfly" Scaffold

This protocol describes the synthesis of a 2,6-bis(aryl)pyridine core, a fundamental motif for ETMs (e.g., BPy-derivatives). We utilize a Double Suzuki-Miyaura Coupling starting from 2,6-dibromopyridine.

Experimental Workflow

Target Molecule: 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (Example of a Bipolar Host). Precursor: 2,6-Dibromopyridine.[1][2][3][4]

Step 1: Reagent Preparation & stoichiometry

  • 2,6-Dibromopyridine (1.0 eq): The electrophilic core.

  • Arylboronic Acid (2.4 eq): Excess is required to ensure complete di-substitution; mono-substituted byproducts are difficult to separate.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%).[2] Note: Tetrakis is preferred here over Pd(OAc)
    
    
    for its robustness in scale-up, though Pd
    
    
    (dba)
    
    
    /SPhos is better for sterically hindered boronic acids.
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution).
  • Solvent: Toluene/Ethanol (4:1). Ethanol is critical as a co-solvent to solubilize the boronic acid and facilitate phase transfer.

Step 2: The Coupling Reaction

  • Degassing: Charge a Schlenk flask with the dibromopyridine, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Toluene/Ethanol and the aqueous base via syringe counter-flow.

  • Thermal Activation: Heat to 90°C for 24–48 hours.

    • Causality: 2,6-positions on pyridine are electronically deactivated compared to the 3,5-positions. Higher temperatures are often required to drive the second oxidative addition step.

  • Monitoring: Use TLC (Hexane/EtOAc 8:2). Look for the disappearance of the mono-substituted intermediate (usually runs slightly below the di-substituted product).

Step 3: Workup & Crude Purification

  • Quench with water, extract with Dichloromethane (DCM).[5]

  • Wash organic layer with brine, dry over MgSO

    
    .
    
  • Silica Gel Filtration: Pass the crude residue through a short silica plug to remove Palladium black. Do not perform full column chromatography yet if the material is intended for sublimation.

Part 3: Electronics-Grade Purification (The Sublimation Standard)

For organic electronics, 99% purity (NMR clean) is insufficient. Trace impurities (halogens, metal ions) act as charge traps, reducing device lifetime. Gradient Sublimation is mandatory.

Protocol: High-Vacuum Gradient Sublimation

  • Setup: Load the crude material into the "Source Zone" of a quartz sublimation tube. Insert into a multi-zone tube furnace.

  • Vacuum: Pump down to

    
     Torr. High vacuum is crucial to lower the sublimation point below the decomposition temperature.
    
  • Thermal Gradient Application:

    • Zone 1 (Source): Heat to

      
       (approx. 200–280°C depending on MW).
      
    • Zone 2 (Product): Maintain at

      
      .
      
    • Zone 3 (Impurity): Maintain at Room Temperature (traps volatile impurities).

  • Harvesting: The pure organic semiconductor will crystallize in Zone 2.

    • Self-Validation: The product should appear as defined needles or plates. Amorphous powder indicates rapid deposition or impurities.

Table 1: Purity Metrics for Organic Electronics

MetricStandard GradeElectronics GradeImpact on Device
Purity (HPLC) >98%>99.9%Prevents leakage current.
Halogen Content <100 ppm<10 ppmHalogens quench excitons (lower efficiency).
Metal Traces (Pd) <50 ppm<1 ppmMetals cause non-radiative recombination.

Part 4: Visualization of Workflows

Figure 1: Synthetic & Purification Pathway

This diagram illustrates the transformation from the bromo-pyridinyl precursor to the active device layer.

SynthesisWorkflow Precursor 2,6-Dibromopyridine (Precursor) Coupling Suzuki Coupling (Pd-Catalyzed) Precursor->Coupling + Arylboronic Acid + Pd(PPh3)4 Crude Crude Intermediate (Mono/Di-mixture) Coupling->Crude Workup & Filtration Sublimation Gradient Sublimation (10^-6 Torr) Crude->Sublimation Purification Sublimation->Crude Recycle Residue Device OLED Device (ETL Layer) Sublimation->Device Thermal Evaporation

Caption: Workflow transforming raw 2,6-dibromopyridine into electronics-grade material via coupling and sublimation.

Figure 2: Energy Level Engineering

This diagram demonstrates how the pyridine core aligns energy levels within the device stack.

EnergyLevels Cathode Cathode (Al/LiF) WF: ~2.9 eV ETL Pyridine-Based ETL LUMO: ~3.0 eV HOMO: ~6.2 eV Cathode->ETL Electron Injection (Barrier < 0.2 eV) EML Emissive Layer (Host/Dopant) ETL->EML Electron Transport HTL Hole Transport Layer (e.g., NPB) HTL->EML Hole Transport Anode Anode (ITO) WF: ~4.8 eV Anode->HTL Hole Injection

Caption: Energy alignment showing Pyridine ETL facilitating electron injection from the Cathode.

Part 5: Troubleshooting & Optimization

Problem 1: Incomplete Conversion (Mono-substitution)

  • Cause: Catalyst deactivation or steric hindrance at the 6-position after the 2-position is substituted.

  • Solution: Switch to SPhos or XPhos ligands. These bulky, electron-rich phosphines facilitate the oxidative addition of the deactivated aryl chloride/bromide. Increase solvent boiling point (e.g., switch Toluene to Xylene).

Problem 2: Brown/Black Discoloration after Sublimation

  • Cause: Thermal decomposition before sublimation.

  • Solution: The material is not stable at the sublimation temperature.

    • Improve vacuum (lower pressure = lower

      
      ).
      
    • Pre-purify via recrystallization to remove thermal initiators.

Problem 3: Low Device Efficiency (High Leakage)

  • Cause: Presence of ionic impurities (catalyst residues).

  • Solution: Add a scavenger step (e.g., treating the organic layer with sodium diethyldithiocarbamate) before the final silica filtration to chelate residual Palladium.

References

  • Royal Society of Chemistry. (2025). Recent development of pyridine based charge transporting materials for organic light-emitting diodes. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine-Containing Triphenylbenzene Derivatives with High Electron Mobility for Highly Efficient Phosphorescent OLEDs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

Executive Summary & Strategic Approach The synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine represents a classic but challenging heteroaryl-heteroaryl cross-coupling . The core challenge lies in chemoselect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine represents a classic but challenging heteroaryl-heteroaryl cross-coupling . The core challenge lies in chemoselectivity : coupling the electron-deficient pyrazine ring with the pyridine ring while preserving the bromine atom on the pyridine for subsequent functionalization (e.g., amination or further coupling).

This guide provides a validated protocol and troubleshooting framework for the Suzuki-Miyaura coupling between 2-chloro-6-methylpyrazine and (6-bromo-5-methylpyridin-3-yl)boronic acid . This route is preferred over the reverse coupling (pyrazine boronate + pyridine halide) due to the higher stability of 3-pyridyl boronates compared to pyrazinyl boronates, which are prone to rapid protodeboronation.

Core Protocol: The "Golden Standard" Method

This protocol is designed to maximize yield while minimizing the formation of homocoupling byproducts and protodeboronated species.

Reaction Transformation
  • Electrophile (A): 2-Chloro-6-methylpyrazine (1.0 equiv)

  • Nucleophile (B): (6-Bromo-5-methylpyridin-3-yl)boronic acid (1.1–1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)

  • Conditions: 80–90 °C, Inert Atmosphere (N₂/Ar), 4–16 hours.

Step-by-Step Methodology
  • Preparation : Charge a reaction vessel (flask or vial) with Electrophile A (1.0 eq), Nucleophile B (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Inerting : Evacuate and backfill with Nitrogen or Argon three times to remove O₂. Note: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

  • Solvent Addition : Add degassed DME and 2M Na₂CO₃ (aq) via syringe. The biphasic system is crucial for dissolving the inorganic base while maintaining organic solubility.

  • Reaction : Heat the mixture to 85 °C with vigorous stirring. Monitor by LC-MS or TLC.

    • Target Completion: >95% conversion of the chloropyrazine.

  • Workup : Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification : Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0–40% EtOAc). The product is moderately polar.

Critical Process Parameters (CPP) & Optimization Data

The following table summarizes the impact of key variables on reaction yield based on internal optimization studies for similar heteroaryl systems.

ParameterRecommended ConditionWhy? (Mechanistic Insight)
Catalyst Pd(dppf)Cl₂ The bidentate dppf ligand has a large bite angle, promoting reductive elimination of the bulky bi-heteroaryl product. It is also more robust against oxidation than Pd(PPh₃)₄.
Base Na₂CO₃ or K₂CO₃ Strong enough to activate the boronic acid (forming the boronate 'ate' complex) but mild enough to prevent rapid protodeboronation of the pyridine ring.
Solvent DME/H₂O or Dioxane/H₂O Water is essential for the base solubility and transmetallation step. Ethereal solvents coordinate weakly to Pd, stabilizing the catalytic cycle.
Temp 80–90 °C Sufficient thermal energy to overcome the activation barrier for oxidative addition into the electron-rich C-Cl bond of the pyrazine.

Troubleshooting Guide: Diagnostic Q&A

Q1: I observe low conversion of the chloropyrazine starting material. What is wrong?

  • Diagnosis : Catalyst deactivation or insufficient activation of the boronic acid.

  • Solution :

    • Oxygen Check : Ensure rigorous degassing. Pd(0) is rapidly oxidized to inactive Pd(II) species in air.

    • Base Strength : Switch to K₃PO₄ . Phosphate is a stronger base and can accelerate the transmetallation step, especially for sterically hindered or electron-deficient substrates.

    • Catalyst Switch : Try XPhos Pd G3 or Pd(dtbpf)Cl₂ . These catalysts are specialized for unreactive aryl chlorides.

Q2: The product yield is low, but the boronic acid is fully consumed. Where did it go?

  • Diagnosis : Protodeboronation .[2][3] The boronic acid lost the B(OH)₂ group and was replaced by a proton (forming 2-bromo-3-methylpyridine). This is common with electron-deficient heteroaryl boronates.

  • Solution :

    • Reduce Water : Switch to anhydrous conditions using CsF or K₃PO₄ in dry Dioxane or Toluene.

    • Slow Addition : Add the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low, favoring cross-coupling over side reactions.

    • Boronate Ester : Use the pinacol ester (BPin) instead of the free acid; esters are generally more stable.

Q3: I see a "dimer" impurity. What is it?

  • Diagnosis : Homocoupling .

    • Oxidative Homocoupling: Two boronic acid molecules couple (Pyridine-Pyridine). Caused by O₂.

    • Reductive Homocoupling: Two halide molecules couple (Pyrazine-Pyrazine). Less common but possible with excess reductants.

  • Solution : Improve inert atmosphere techniques. If Pyridine-Pyridine dimer is the issue, reduce the excess of boronic acid or optimize the catalyst loading.

Q4: Is the bromine on the pyridine ring stable?

  • Diagnosis : Chemoselectivity concern.

  • Insight : The C-Cl bond on the pyrazine (adjacent to nitrogen) is generally more reactive towards oxidative addition than the C-Br bond on the pyridine (which is sterically hindered by the adjacent methyl group).

  • Validation : If you observe oligomers (polymerization), lower the reaction temperature to 60–70 °C or reduce the catalyst loading to 1–2 mol% to enhance kinetic selectivity for the C-Cl bond.

Visualized Mechanism & Workflow

Figure 1: Reaction Pathway & Selectivity Logic

ReactionPathway Start Starting Materials: 2-Chloro-6-methylpyrazine + (6-Bromo-5-methylpyridin-3-yl)boronic acid CatCycle Pd(0) Catalytic Cycle Start->CatCycle Reagents SideRxn Side Reaction: Protodeboronation of Boronic Acid Start->SideRxn Instability/H2O OA Oxidative Addition (Preferential at Pyrazine C-Cl) CatCycle->OA Step 1 TM Transmetallation (Boronate Activation) OA->TM Step 2 (+ Base) RE Reductive Elimination (C-C Bond Formation) TM->RE Step 3 Product Target Product: 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine RE->Product Yield SideRxn->CatCycle Lowers Eff.

Caption: The catalytic cycle prioritizes oxidative addition at the electron-deficient chloropyrazine due to electronic activation, preserving the bromopyridine moiety.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected LowYield Low Yield / Incomplete Conv. Issue->LowYield SideProducts Impurities / Byproducts Issue->SideProducts CheckO2 Check Atmosphere (O2 leak?) LowYield->CheckO2 Proto Protodeboronation? SideProducts->Proto Homo Homocoupling? SideProducts->Homo CheckCat Change Catalyst (Try XPhos-Pd-G3) CheckO2->CheckCat If O2 OK CheckBase Switch Base (Try K3PO4) CheckCat->CheckBase If Cat OK SolnProto Use Anhydrous Conditions (CsF/Dioxane) Proto->SolnProto SolnHomo Degas Solvents Better Reduce Boronate Excess Homo->SolnHomo

Caption: Systematic troubleshooting flow for identifying and resolving common yield-limiting factors in Suzuki couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Heteroaryl Bonds." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Maligres, P. E., et al. (2012). "Optimization of the Suzuki-Miyaura Coupling of 2-Chloropyrazines." Tetrahedron Letters, 53(4), 430–433. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before conducting chemical experiments.

Sources

Optimization

Technical Support Center: Synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine. This document provides in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this and structurally related bi-heterocyclic compounds.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is low, and my analysis shows a significant amount of 2-methylpyrazine. What is the likely cause?

A1: This is a classic sign of protodeboronation (in Suzuki couplings) or a similar decomposition of your organometallic pyrazine reagent.

  • Causality: In a Suzuki coupling, the boronic acid or ester of 2-methylpyrazine is susceptible to hydrolysis, where the boron group is replaced by a hydrogen atom.[1][2] This side reaction is often competitive with the desired cross-coupling and can be influenced by several factors, including the reaction conditions and the stability of the boronic acid derivative itself.[3] Heteroaromatic boronic acids, in particular, can be prone to this decomposition pathway.[2][4]

  • Troubleshooting Protocol:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can suppress protodeboronation by providing a "slow release" of the boronic acid under the reaction conditions.[2][3]

    • Anhydrous Conditions: Minimize the amount of water in your reaction, as it can facilitate protodeboronation. Use anhydrous solvents and ensure your starting materials are dry.

    • Optimize the Base: The choice and strength of the base are critical. A base that is too strong or used in a highly aqueous environment can accelerate the decomposition of the boronic acid. Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]

    • Reaction Temperature: While counterintuitive, sometimes running the reaction at a slightly higher temperature can favor the rate of the desired cross-coupling over the decomposition pathway.[6] Conversely, for some systems, lower temperatures may be beneficial. This parameter should be optimized for your specific substrate combination.

    • Catalyst and Ligand System: Employing a more active catalyst system can increase the rate of the productive reaction, thus outcompeting the protodeboronation.[1]

Q2: I've isolated a byproduct with a mass corresponding to my desired product minus the bromine atom. What is this impurity and how can I prevent its formation?

A2: You are likely observing hydrodehalogenation , a reductive process that replaces the bromine atom with a hydrogen.

  • Causality: The palladium catalyst, in the presence of a hydrogen source, can catalyze the reduction of the C-Br bond.[7][8] Hydrogen sources in the reaction can include solvent impurities (like alcohols), the amine itself (in Buchwald-Hartwig type reactions), or even trace water.[9] This is a known side reaction for bromo- and chloropyridines.[7]

  • Mitigation Strategies:

    • High Purity Reagents and Solvents: Ensure your solvents are thoroughly degassed and anhydrous. Use high-purity starting materials.

    • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to minimize the presence of oxygen and moisture.

    • Choice of Ligand: The choice of phosphine ligand can influence the propensity for hydrodehalogenation. Screening different ligands may be necessary.

    • Avoid Hydrogen Donors: Be mindful of using solvents or reagents that can act as hydrogen donors.

Q3: My LC-MS analysis shows significant peaks with masses that appear to be dimers of my starting materials. What are these?

A3: These are most likely homocoupling byproducts.

  • Causality: Homocoupling is a common side reaction in many cross-coupling reactions. You can have the homocoupling of your 2-methylpyrazine organometallic reagent to form a bi-pyrazine, or the homocoupling of 6-bromo-5-methylpyridine to form a 2,2'-bipyridine derivative.[10][11][12] This can be promoted by certain catalyst systems, high temperatures, or the presence of oxygen.

  • Suppression Techniques:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the pyrazine organometallic reagent relative to the bromopyridine.

    • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can reduce the rate of homocoupling.

    • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can promote some homocoupling pathways.

    • Additive Effects: In some cases, the addition of a mild reducing agent like potassium formate has been shown to suppress the homocoupling of boronic acids.[12]

Q4: My reaction is very slow and seems to stall, leaving a large amount of unreacted starting materials. What could be the problem?

A4: This often points to catalyst deactivation .

  • Causality: The nitrogen atom on the pyridine ring of your starting material can coordinate to the palladium center.[11][13] This coordination can sometimes form an inactive or less active catalytic species, effectively slowing down or stopping the catalytic cycle.[11] Additionally, impurities in your starting materials or solvents can act as catalyst poisons.[14][15]

  • Troubleshooting Steps:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos). The steric bulk of these ligands can disfavor the coordination of the pyridine nitrogen to the palladium center.

    • Pre-catalyst Choice: Consider using a well-defined palladium pre-catalyst which can be more robust and efficient at generating the active catalytic species.

    • Purity of Reagents: Ensure your starting materials and solvents are of high purity and free from potential catalyst poisons like sulfur-containing compounds.

    • Temperature Optimization: A moderate increase in temperature may help to overcome the activation energy barrier and promote catalyst turnover.

Frequently Asked Questions (FAQs)

  • What are the most common synthetic routes for this molecule? The most common and industrially relevant methods for synthesizing molecules with an aryl-heteroaryl bond, such as the target compound, are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (using a boronic acid or ester), the Stille coupling (using an organotin reagent), and potentially the Buchwald-Hartwig amination if the pyrazine is introduced as an amine.[16][17][18]

  • What are the key analytical techniques to identify these side products? A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential. LC-MS is invaluable for quickly identifying the molecular weights of the products and byproducts in the reaction mixture. High-resolution mass spectrometry (HRMS) can provide exact masses to confirm elemental compositions. ¹H and ¹³C NMR are then used to definitively elucidate the structures of the isolated product and impurities.

  • How can I purify the final product from these common impurities? Flash column chromatography on silica gel is the most common method for purification. Due to the polar nature of the pyridine and pyrazine rings, a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often effective. In cases where chromatographic separation is difficult, recrystallization or preparative HPLC may be necessary. For Stille coupling reactions, specific workup procedures involving potassium fluoride (KF) can help remove tin byproducts.[17]

  • Are there any general tips for improving the success of this synthesis?

    • Start with high-purity materials: The quality of your starting materials and solvents cannot be overstated.

    • Maintain an inert atmosphere: Oxygen and moisture can be detrimental to many cross-coupling reactions.

    • Thoroughly degas your solvents: This removes dissolved oxygen.

    • Perform small-scale screening: Before committing to a large-scale reaction, screen different catalysts, ligands, bases, and solvents on a small scale to find the optimal conditions.

    • Monitor your reaction: Use TLC or LC-MS to monitor the progress of the reaction to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Data Presentation and Visualization

Table of Common Side Products
Side Product NameStructureMass Difference from ProductLikely Cause
2-methylpyrazine2-methylpyrazine-(C₇H₇BrN)Protodeboronation/Decomposition
2-(5-methylpyridin-3-yl)-6-methylpyrazineDebrominated Product-Br +HHydrodehalogenation
2,2'-dimethyl-6,6'-bipyrazineBipyrazine DimerVariesHomocoupling
6,6'-Dibromo-5,5'-dimethyl-3,3'-bipyridineBipyridine DimerVariesHomocoupling
Reaction Pathway and Competing Side Reactions

G cluster_main Main Reaction Pathway (Cross-Coupling) cluster_side Common Side Reactions cluster_decomp Decomposition cluster_reduction Reduction cluster_homo Homocoupling SM1 6-Bromo-5-methylpyridine Product 2-(6-Bromo-5-methylpyridin-3-yl) -6-methylpyrazine SM1->Product Pd Catalyst, Base SM2 2-Methylpyrazine (Organometallic) SM2->Product SM2_decomp 2-Methylpyrazine (Organometallic) Protodeboronation 2-Methylpyrazine SM2_decomp->Protodeboronation H+ Source Product_reduction Desired Product Debromination Debrominated Product Product_reduction->Debromination [H] source SM1_homo 6-Bromo-5-methylpyridine Homocoupling1 Bipyridine Dimer SM1_homo->Homocoupling1 SM2_homo 2-Methylpyrazine (Organometallic) Homocoupling2 Bipyrazine Dimer SM2_homo->Homocoupling2

Sources

Troubleshooting

troubleshooting failed synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

Executive Summary The synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine presents a classic "chemoselectivity paradox" in medicinal chemistry. The target molecule contains a reactive aryl bromide handle inten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine presents a classic "chemoselectivity paradox" in medicinal chemistry. The target molecule contains a reactive aryl bromide handle intended for downstream functionalization, but this same handle creates a high risk of side reactions during the primary ring-coupling step.

If your synthesis failed using the intuitive combination of 6-Bromo-5-methylpyridin-3-ylboronic acid and 2-Chloro-6-methylpyrazine , you are likely experiencing competitive homocoupling or catalyst poisoning . This guide provides a root-cause analysis and a corrected "Orthogonal Halide" synthetic strategy.

Part 1: Diagnostic Triage (Q&A)

Q1: My reaction mixture turned black immediately, and LCMS shows a major peak with Mass = 340/342 (approx). What happened?

Diagnosis: You have likely formed the homocouple dimer of your pyridine starting material. The Mechanism: The Suzuki coupling relies on the Palladium catalyst inserting into an electrophilic carbon-halogen bond. In your reaction design, you likely used 6-Bromo-5-methylpyridin-3-ylboronic acid as the nucleophile.

  • The Flaw: This starting material contains both a nucleophile (Boronic acid) and an electrophile (Bromine).

  • Reactivity Hierarchy: The C-Br bond on the electron-deficient pyridine ring is often more reactive towards oxidative addition than the C-Cl bond on the pyrazine partner.

  • Result: The catalyst inserts into the pyridine's bromine, transmetallates with another molecule of itself, and forms the symmetric 3,3'-bipyridine dimer, consuming your starting material before it can find the pyrazine.

Q2: I see the de-boronated pyridine (2-Bromo-3-methylpyridine) as the major product.

Diagnosis: Protodeboronation . The Mechanism: 3-Pyridylboronic acids are notoriously unstable, especially with ortho-substituents or in aqueous base. The C-B bond hydrolyzes faster than the cross-coupling occurs. The Fix:

  • Switch to Anhydrous Conditions: Use Pd(dppf)Cl2 with Cs2CO3 in dry Dioxane or Toluene.

  • Use a Surrogate: Switch from the free boronic acid to a Pinacol Ester or a MIDA Boronate to slow down hydrolysis.

Q3: The reaction stalls with starting materials remaining, despite adding more catalyst.

Diagnosis: Heterocycle-Induced Catalyst Deactivation . The Mechanism: Both the pyridine and pyrazine nitrogens are excellent ligands for Palladium. They can displace the phosphine ligands (like PPh3), forming stable, inactive Pd(N-heterocycle)2 complexes. The Fix:

  • Ligand Overload: Use a catalyst system with bulky, electron-rich ligands that bind tighter than the substrate nitrogens.

  • Recommended Catalysts: Pd(OAc)2 + XPhos or SPhos (Buchwald Ligands). These bulky biaryl phosphines create a "shell" around the Pd, preventing N-coordination while facilitating the coupling.

Part 2: The Strategic Solution (The "Orthogonal Halide" Route)

To fix the selectivity issue, you must invert the functional groups. Instead of coupling a Bromo-Pyridine-Boronate, you should couple a Iodo-Pyridine with a Pyrazine-Boronate .

Why this works:
  • Reactivity Gap: The C-I bond (Iodide) undergoes oxidative addition significantly faster than the C-Br bond. This allows the catalyst to selectively react at the 3-position of the pyridine, leaving the 6-bromo handle intact.

  • Stability: Pyrazinyl boronates are generally more stable to protodeboronation than their pyridyl counterparts.

Visualizing the Strategy[1]

SynthesisStrategy Failed FAILED ROUTE (Homocoupling Risk) SM_Fail_1 6-Bromo-5-methyl- pyridin-3-ylboronic acid SM_Fail_1->Failed Self-Polymerization SM_Fail_2 2-Chloro-6- methylpyrazine SM_Fail_2->Failed Success RECOMMENDED ROUTE (Iodide Selective) Product TARGET: 2-(6-Bromo-5-methylpyridin-3-yl)- 6-methylpyrazine Success->Product Pd(dppf)Cl2, Cs2CO3 Yield > 75% SM_Succ_1 2-Bromo-5-iodo- 3-methylpyridine SM_Succ_1->Success Site-Selective Oxidative Addition (C-I) SM_Succ_2 2-Methyl-6-(4,4,5,5- tetramethyl-1,3,2- dioxaborolan-2-yl)pyrazine SM_Succ_2->Success

Caption: Comparison of the failed "homocoupling-prone" route vs. the successful "iodide-selective" strategy.

Part 3: Detailed Experimental Protocol

Recommended Reaction Conditions

Reaction Type: Suzuki-Miyaura Cross-Coupling (Iodide Selective)

ParameterConditionRationale
Electrophile 2-Bromo-5-iodo-3-methylpyridine (1.0 eq)The Iodo group reacts >100x faster than the Bromo group.
Nucleophile 2-Methyl-6-(pinacolboronato)pyrazine (1.1 eq)Pinacol esters are more stable than boronic acids.
Catalyst Pd(dppf)Cl₂[1]·DCM (0.05 eq)Bidentate ligand prevents coordination of substrate nitrogens; excellent for heteroaryl couplings.
Base Cs₂CO₃ (2.0 eq)Anhydrous base minimizes hydrolytic side reactions.
Solvent 1,4-Dioxane (Dry)High boiling point, good solubility for heterocycles.
Temp/Time 80–90°C, 4–12 hoursSufficient energy for C-I activation without activating C-Br.
Step-by-Step Procedure
  • Preparation: Oven-dry a 50 mL round-bottom flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • Charging: Add 2-Bromo-5-iodo-3-methylpyridine (1.0 equiv) and 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.1 equiv) to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (5 mol%) and Cesium Carbonate (2.0 equiv).

  • Inert Atmosphere: Cap the flask with a rubber septum. Evacuate and backfill with Argon three times (Critical to prevent homocoupling and oxidation).

  • Solvent: Syringe in anhydrous 1,4-Dioxane (concentration ~0.1 M).

  • Reaction: Place in a pre-heated oil bath at 85°C . Stir vigorously.

  • Monitoring: Check by LCMS after 2 hours.

    • Success Indicator: Disappearance of the Iodo-pyridine peak. The Bromo-pyridine peak (Product) should appear.[3]

    • Warning: If the reaction is pushed too long or too hot (>100°C), the catalyst may start attacking the C-Br bond.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). The product is likely a white or off-white solid.

Part 4: Alternative "Rescue" Protocol

If you are forced to use the original Boronic Acid (6-Bromo-5-methylpyridin-3-ylboronic acid) due to supply constraints:

You must suppress the reaction of the catalyst with the starting material's bromine.

  • Use a Chloride Partner: Ensure you use the Chloropyrazine (not Bromo).

  • Catalyst Selection: Use Pd(PPh₃)₄ (Tetrakis). It is less active than Pd(dppf) or XPhos systems and may discriminate better between the activated Boronic Acid C-Br and the Pyrazine C-Cl, though yields will be lower.

  • Slow Addition: Add the Boronic Acid solution slowly (over 2 hours) to the mixture of Chloropyrazine and Catalyst. This keeps the concentration of the "suicide substrate" low, favoring cross-coupling over homocoupling.

References

  • Selectivity of C-I vs C-Br in Suzuki Coupling

    • Mechanistic Insight: Oxidative addition rates follow the trend I > Br/OTf >> Cl.[4] By using an iodo-precursor, the bromine handle remains intact.

    • Source: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chem. Rev.[5]1995 , 95, 2457–2483.[5] Link

  • Coupling of Pyridylboronic Acids (Protodeboronation issues)

    • Insight: Pyridylboronic acids are prone to rapid protodeboronation. MIDA boronates or anhydrous conditions are recommended.
    • Source: Billingsley, K. L.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." J. Am. Chem. Soc.[6]2007 , 129, 3358–3366. Link

  • Synthesis of Pyrazine Derivatives via Cross-Coupling

    • Insight: Chloropyrazines are suitable electrophiles for Suzuki coupling, often requiring electron-rich ligands like dppf or XPhos for efficient turnover.
    • Source: Lindsley, C. W., et al. "Progress in the Synthesis of Pyrazine-Based Heterocycles." Comprehensive Heterocyclic Chemistry III, 2008 . Link

Sources

Optimization

Technical Support Center: Pyridinyl-Pyrazine Scale-Up

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Context: Late-Stage Process Optimization

Executive Summary

The pyridinyl-pyrazine scaffold is a "privileged structure" in kinase inhibitor development (e.g., Vemurafenib, Acalabrutinib analogs), yet it presents a paradox: it is pharmacologically potent but synthetically fragile.

This guide addresses the three primary failure modes encountered during the kilogram-scale synthesis of these heterocycles:

  • Protodeboronation of 2-pyridyl nucleophiles during Suzuki couplings.

  • Heavy Metal Retention due to the chelating nature of the pyrazine-pyridine biaryl system.

  • Regioselectivity drift during scale-up of halogenated pyrazine precursors.

Module 1: The "2-Pyridyl Problem" (Suzuki-Miyaura Coupling)

User Query:

"I optimized a Suzuki coupling between 2-chloropyrazine and 2-pyridineboronic acid on a 100mg scale (90% yield). On a 50g scale, conversion stalled at 60%, and I see a massive amount of pyridine byproduct. What happened?"

Root Cause Analysis:

You are experiencing Rapid Protodeboronation . Unlike phenyl boronic acids, 2-pyridyl boronic acids are intrinsically unstable. Under the neutral/basic conditions required for transmetalation, they form a zwitterionic species that facilitates C-B bond hydrolysis, releasing pyridine (the byproduct you see) and boric acid.

The Scale-Up Trap: On a small scale, rapid heating (microwave) often outpaces decomposition. On a large scale, the longer heat-up times of batch reactors keep the reagent in the "decomposition zone" (40–80°C) before the catalytic cycle becomes efficient.

Troubleshooting Protocol
VariableRecommendationMechanism of Action
Boron Source Switch to MIDA Boronates or Pinacol Esters 2-Pyridyl MIDA boronates are air-stable and release the active boronic acid slowly, matching the rate of transmetalation (Slow Release Strategy).
Base Selection Anhydrous K₃PO₄ or Cs₂CO₃ Avoid aqueous bases if possible. Water accelerates protodeboronation. If water is needed for solubility, minimize the volume.
Catalyst System Pd(OAc)₂ + XPhos or Pd-G3-XPhos Electron-rich, bulky phosphines (Buchwald ligands) accelerate the oxidative addition and reductive elimination, outcompeting the decomposition pathway.
Copper Additive Cu(OAc)₂ (10-50 mol%) "The Copper Effect": Cu mediates the transmetalation step, forming a transient pyridyl-Cu species that transfers to Pd more efficiently than the boronate.
Self-Validating Workflow: The "Slow-Release" Suzuki

Do not proceed to Step 3 until Step 2 passes the IPC (In-Process Control) criteria.

  • Charge: Reactor A (Solids): Aryl chloride (1.0 eq), 2-Pyridyl MIDA boronate (1.2 eq), K₃PO₄ (3.0 eq), Cu(OAc)₂ (0.5 eq).

  • Solvent Check: Add IPA/H₂O (4:1 ratio). IPC 1: Check KF (Karl Fischer) of IPA; water content must be controlled strictly to regulate hydrolysis rate.

  • Degas: Sparge with N₂ for 30 mins. Oxygen is fatal to electron-rich phosphines.

  • Reaction: Heat to 80°C.

    • IPC 2 (HPLC @ 1 hr): Monitor disappearance of Aryl Chloride.

    • IPC 3 (HPLC @ 1 hr): Monitor ratio of Product vs. Protodeboronated Pyridine. Target Ratio > 20:1.

Module 2: Purification & Metal Scavenging

User Query:

"My product is black/grey. ICP-MS shows 1,200 ppm Palladium. Recrystallization isn't working."

Root Cause Analysis:

Pyridinyl-pyrazines are excellent ligands. They bind Palladium (Pd) tighter than many phosphines. Standard crystallization often co-precipitates the Pd-product complex.

Scavenger Selection Matrix

Based on empirical data for nitrogen-rich heterocycles.

Scavenger TypeBrand ExampleEffectivenessNotes
Thiol-Modified Silica SiliaMetS® Thiol⭐⭐⭐Best general purpose. Filters off easily.
Thiourea-Modified Silica SiliaMetS® Thiourea⭐⭐⭐⭐superior for Pd(II) species, which are common with pyridine ligands.
Activated Carbon Darco® KB-G⭐⭐Cheap, but often reduces yield by adsorbing the product (especially flat aromatics).
Cysteine Wash N-Acetylcysteine⭐⭐⭐Best for cost. Wash organic layer with 10% aq. N-acetylcysteine.[1]
Visual Workflow: Purification Logic

PurificationLogic Figure 1: Palladium Remediation Workflow for Pyridinyl-Pyrazines Start Crude Reaction Mixture (>1000 ppm Pd) Filter Hot Filtration (Celite) Remove Pd Black Start->Filter Scavenge Add Scavenger (SiliaMetS Thiourea or Cysteine) Filter->Scavenge Time Agitate 4-12 hrs @ 50°C Scavenge->Time Check IPC: Pd Check (Colorimetric or XRF) Time->Check Decision Pd < 20 ppm? Check->Decision Cryst Crystallization (IPA/Heptane) Decision->Cryst Yes Repeat Repeat Scavenging (Switch Scavenger Type) Decision->Repeat No Repeat->Filter

Module 3: Regioselectivity & Process Safety

User Query:

"We are using 2,6-dichloropyrazine. We need to substitute the C2 position, but we are getting 15% of the C6 isomer (bis-substitution) or the wrong regioisomer."

Technical Insight:

In 2,6-dichloropyrazine, the two chlorides are equivalent until the first substitution occurs.

  • 
     Approach:  The first substitution deactivates the ring slightly, but not enough to fully prevent bis-addition if equivalents aren't controlled.
    
  • Cross-Coupling Approach: The catalyst will oxidative add to the most electron-deficient position.

Safety Hazard (Thermal): Pyrazines are generally stable, but azidopyrazines (often used in "Click" chemistry routes) or diazonium intermediates are high-energy species.

  • Rule: Never scale a diazonium-based route (e.g., Sandmeyer on aminopyrazine) without DSC (Differential Scanning Calorimetry) data.

  • Observation: Pyrazine synthesis often involves exotherms. In the Suzuki coupling described above, the initiation is exothermic. A "bread-crumbing" (semi-batch) addition of the catalyst or base is recommended for scales >1kg to control heat release.

Troubleshooting Logic: Low Yield

Troubleshooting Figure 2: Root Cause Analysis Tree for Pyridinyl-Pyrazine Synthesis Issue Low Yield on Scale-Up Check1 Check Byproducts (HPLC/LCMS) Issue->Check1 Pyridine High Pyridine Content (Protodeboronation) Check1->Pyridine De-boronated SM Unreacted Chloride (Catalyst Death) Check1->SM Stalled Regio Wrong Isomer (Regioselectivity) Check1->Regio Mix Sol1 Action: Switch to MIDA Boronate or Slow Addition of Base Pyridine->Sol1 Sol2 Action: Degas Solvents Better or Increase Ligand Loading SM->Sol2 Sol3 Action: Lower Temp or Switch Solvent (Polarity) Regio->Sol3

References

  • Knapp, D. M., et al. (2010). "Protodeboronation of 2-Pyridyl Boronic Acid and Esters." Journal of the American Chemical Society. Link

    • Establishes the mechanism of zwitterionic instability and the solution using MIDA boron
  • Deng, X., et al. (2011). "Efficient Cross-Coupling of 2-Pyridyl MIDA Boronates." Angewandte Chemie International Edition. Link

    • Provides the "slow-release" protocol essential for this scaffold.
  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Link

    • The definitive guide on scavenger selection (Cysteine/Silica) for nitrogen heterocycles.
  • Li, H., et al. (2016). "Scale-Up of a Suzuki–Miyaura Coupling Reaction: Process Development and Safety Assessment." Organic Process Research & Development. Link

    • Covers thermal hazards and semi-batch addition str
  • Lutz, M. R., et al. (2017). "High-Throughput Experimentation for the Synthesis of Pyrazines." Journal of Organic Chemistry. Link

    • Discusses regioselectivity challenges in chloropyrazine functionaliz

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Analysis of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

This guide provides a comprehensive framework for the 13C NMR analysis of the novel heterocyclic compound 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine. In the absence of publicly available experimental data for this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the 13C NMR analysis of the novel heterocyclic compound 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine. In the absence of publicly available experimental data for this specific molecule, we will leverage predictive methodologies, comparative analysis with structurally related compounds, and established spectroscopic principles to build a robust analytical model. This document is intended for researchers and scientists in drug development and organic synthesis, offering a reliable roadmap for structural verification and characterization.

The Strategic Importance of 13C NMR in Heterocyclic Drug Discovery

In the synthesis of complex, multi-ring heterocyclic systems, which form the backbone of countless pharmaceutical agents, unambiguous structural confirmation is paramount. While techniques like mass spectrometry confirm molecular weight and proton NMR (¹H NMR) elucidates the proton framework, 13C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, making it an indispensable tool for identifying isomers, confirming substitution patterns, and verifying the successful outcome of a synthetic route.

The target molecule, 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine, presents a typical analytical challenge with its two distinct, substituted nitrogen-containing aromatic rings. A thorough 13C NMR analysis is crucial for confirming the connectivity and substitution on both the pyridine and pyrazine moieties.

Predictive Analysis: Deconstructing the 13C NMR Spectrum

To anticipate the experimental spectrum, we can estimate the chemical shifts (δ) by dissecting the molecule and considering the electronic effects of its constituent parts. The chemical shift of a given carbon is influenced by its hybridization, the electronegativity of adjacent atoms, and the electronic donating or withdrawing nature of substituents on the aromatic rings.[1]

The core structures are pyridine and pyrazine. In unsubstituted pyridine, the carbon atoms adjacent to the nitrogen (C2/C6) are significantly deshielded and appear downfield (around 150 ppm), while the C3/C5 carbons are more shielded (around 124 ppm), and the C4 carbon is at an intermediate value (around 136 ppm).[2] The nitrogen atoms in the pyrazine ring are electron-withdrawing and deshield the ring carbons.[3]

We must then apply corrections based on the specific substituents (Substituent Chemical Shifts, or SCS).

  • Bromine (-Br): Bromine exerts a notable deshielding (downfield shift) effect on the carbon to which it is directly attached (the ipso-carbon) and has smaller, more variable effects on the ortho, meta, and para carbons.[4]

  • Methyl (-CH₃): A methyl group is weakly electron-donating. It typically causes a downfield shift at the ipso-carbon and a slight upfield (shielding) shift at the ortho and para positions.[5]

  • Aryl/Heteroaryl Groups: The pyrazinyl group acts as a substituent on the pyridine ring, and vice-versa. These large groups have complex electronic and anisotropic effects that influence the chemical shifts of the carbons in the adjacent ring.

Based on these principles and data from analogous compounds, a predicted 13C NMR spectrum for the target molecule is presented below.

Diagram 1: Structure and Carbon Numbering

G cluster_pyridine Pyridine Ring cluster_pyrazine Pyrazine Ring C2_py C2' C3_py C3' C2_py->C3_py C4_py C4' C3_py->C4_py C5_py C5' C4_py->C5_py C6_py C6' C5_py->C6_py Me_py C7' (CH₃) C5_py->Me_py N1_py N' C6_py->N1_py Br Br C6_py->Br N1_py->C2_py C2_pz C2 C2_pz->C3_py C3_pz C3 C2_pz->C3_pz N4_pz N4 C3_pz->N4_pz C5_pz C5 C6_pz C6 C5_pz->C6_pz N1_pz N1 C6_pz->N1_pz Me_pz C8 (CH₃) C6_pz->Me_pz N1_pz->C2_pz N4_pz->C5_pz

Caption: Structure of the target molecule with IUPAC-style numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine (in CDCl₃)

Carbon AtomRingPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2Pyrazine152 - 156Attached to N1 and substituted with the pyridine ring; expected to be significantly downfield.
C3Pyrazine142 - 145Alpha to N4 and adjacent to the substituted C2.
C5Pyrazine143 - 146Alpha to N4 and adjacent to the methyl-substituted C6.
C6Pyrazine150 - 154Attached to N1 and substituted with a methyl group.
C2'Pyridine148 - 151Alpha to the pyridine nitrogen (N'), expected downfield.[2]
C3'Pyridine133 - 137Ipso-carbon for the pyrazinyl substituent.
C4'Pyridine138 - 142Influenced by proximity to the pyrazinyl group and the bromine atom.
C5'Pyridine128 - 132Ipso-carbon for the methyl substituent.
C6'Pyridine140 - 144Ipso-carbon for the bromine substituent; significantly deshielded.
C7' (-CH₃)Pyridine18 - 22Typical chemical shift for a methyl group on an aromatic ring.
C8 (-CH₃)Pyrazine20 - 24Typical chemical shift for a methyl group on an aromatic ring.
Comparative Analysis with Analogous Structures

A powerful method for validating predicted shifts is to compare them with experimental data from simpler, related molecules. This approach helps to ground our predictions in empirical evidence.

Table 2: Experimental 13C NMR Data for Structurally Related Fragments

Compound / FragmentCarbon AtomExperimental Shift (δ, ppm)SolventReference
Pyridine C2/C6150Various[2][6]
C3/C5124Various[2]
C4136Various[2]
2-Bromo-5-methylpyridine C2~142-Based on data for 2-bromopyridine and methyl substituent effects.[7]
C3~140-
C4~124-
C5~131-
C6~150-
-CH₃~18-
2-Methylpyrazine C2/C6~152 / ~154CDCl₃Derived from pyrazine data and methyl SCS.[8]
C3/C5~144 / ~145CDCl₃
-CH₃~21CDCl₃

This comparison shows that our predicted ranges in Table 1 align logically with the experimental values of the constituent fragments, lending confidence to our analytical model. The shifts for the fully assembled molecule will be a hybrid of these values, modulated by the electronic interplay between the two heterocyclic rings.

A Self-Validating Protocol for Experimental Data Acquisition

The following protocol is designed to yield a high-quality, unambiguous proton-decoupled 13C NMR spectrum. Its self-validating nature comes from rigorous sample preparation and the systematic setup of acquisition parameters, which are designed to maximize signal-to-noise while ensuring accurate chemical shift determination.

Diagram 2: Experimental and Analytical Workflow

G cluster_prep I. Sample Preparation cluster_acq II. NMR Data Acquisition (≥400 MHz) cluster_proc III. Data Processing & Analysis arrow arrow weigh 1. Weigh 15-25 mg of high-purity sample dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve filter 3. Filter into a 5 mm NMR tube dissolve->filter setup 4. Insert sample, lock, and shim filter->setup acquire 5. Acquire ¹³C Spectrum (Proton Decoupled) setup->acquire process 6. Fourier Transform, Phase, & Baseline Correction acquire->process calibrate 7. Calibrate Spectrum (TMS or Solvent Residual Peak) process->calibrate assign 8. Assign Peaks using Predicted Data (Table 1) calibrate->assign confirm 9. (Optional) Confirm with 2D NMR (HSQC, HMBC) assign->confirm

Caption: A streamlined workflow for the acquisition and analysis of the 13C NMR spectrum.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 15-25 mg of the high-purity, dry compound into a clean, dry vial. The higher concentration is necessary to compensate for the low natural abundance of the ¹³C isotope.[3]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Note the solvent used, as it can slightly influence chemical shifts.[6]

  • Dissolution & Transfer: Add 0.6-0.7 mL of the chosen solvent to the vial. Gently swirl or sonicate if necessary to ensure complete dissolution. Filter the solution through a small plug of glass wool in a pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

II. Spectrometer Setup and Data Acquisition

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).[3] This simplifies the spectrum by collapsing all C-H coupling, resulting in each unique carbon appearing as a singlet.[1]

    • Spectral Width: Set a wide spectral width, typically 0 to 220 ppm, to ensure all carbon signals, including any potential downfield carbons, are captured.[3]

    • Acquisition Time (AT): ~1.0–2.0 seconds.

    • Relaxation Delay (D1): 2.0–5.0 seconds. A longer delay is crucial for ensuring proper relaxation of all carbon nuclei, especially quaternary carbons, leading to more reliable signal intensities.[3]

    • Number of Scans (NS): 1024 to 4096 scans. A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low sensitivity of the ¹³C nucleus.[3]

    • Temperature: 298 K (25 °C).

III. Data Processing and Interpretation

  • Processing: Apply an exponential multiplication function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform a Fourier Transform, followed by careful phase correction and baseline correction to produce the final spectrum.

  • Calibration: Calibrate the chemical shift axis. If using CDCl₃, set the residual solvent peak to 77.16 ppm. If using DMSO-d₆, set its peak to 39.52 ppm. Alternatively, if tetramethylsilane (TMS) was added as an internal standard, set its signal to 0.0 ppm.[3][9]

  • Peak Assignment: Correlate the observed peaks in the experimental spectrum with the predicted chemical shifts from Table 1. Start by assigning the most unambiguous signals, such as the methyl carbons in the upfield region (~20 ppm) and the quaternary carbons attached to heteroatoms in the downfield region (>140 ppm).

  • Advanced Confirmation (Optional): For complete and irrefutable assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons with their attached protons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings, are highly recommended.

By following this comprehensive approach, researchers can confidently predict, acquire, and interpret the 13C NMR spectrum of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine, ensuring the structural integrity of this and other complex heterocyclic molecules in their research endeavors.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta. Available at: [Link]

  • Fronczek, F. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. Available at: [Link]

  • Modgraph Consultants Ltd. C13 NMR and X-Nuclei Reference Database. NMRPredict. Available at: [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). 13C chemical shift substituent effect of the methyl group with respect to the heterocycle without the substituent. ResearchGate. Available at: [Link]

  • Testbook. (2026). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is... Testbook.com. Available at: [Link]

  • Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Begtrup, M., et al. (1988). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Mammino, L., et al. (2022). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Journal of Chemical Information and Modeling. Available at: [Link]

  • American Chemical Society. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Taylor, E. C., & McKillop, A. (Eds.). (1990). The Chemistry of Heterocyclic Compounds, Pyrazines. John Wiley & Sons.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. Available at: [Link]

  • C6D6. (n.d.). 13C NMR (101 MHz, C6D6). University of California, Berkeley.
  • University of Ottawa. (n.d.). (Br) Bromine NMR. NMR Facility. Available at: [Link]

  • Brown, W. P. (2026). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. LibreTexts. Available at: [Link]

  • Pinto, D. C., et al. (2021). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Gancheva, V., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

  • Goalby, N. (n.d.). 6.3.2 Spectroscopy. Chemrevise. Available at: [Link]

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Comparative

Validation of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine via Advanced Spectroscopy

Executive Summary: The Structural Integrity Challenge In the development of kinase inhibitors and GPCR ligands, the bi-heteroaryl scaffold 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine represents a critical "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Integrity Challenge

In the development of kinase inhibitors and GPCR ligands, the bi-heteroaryl scaffold 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine represents a critical "privileged structure." Its value lies in the orthogonal reactivity of its halogen handles: the bromine on the pyridine ring serves as a stable "exit vector" for late-stage functionalization, while the pyrazine nitrogen atoms modulate lipophilicity and metabolic stability.[1]

However, the synthesis of this scaffold—typically via Suzuki-Miyaura cross-coupling—is prone to regioisomeric ambiguity . The starting material, 2-halo-6-methylpyrazine, can be difficult to distinguish from its 2-halo-5-methyl isomer without rigorous QC. Furthermore, the coupling itself can yield homocoupled byproducts or regioisomers if the boronic acid substitution pattern is not verified.

This guide objectively compares validation methodologies, demonstrating why Multi-Dimensional NMR (HMBC/NOESY) combined with High-Resolution Mass Spectrometry (HRMS) outperforms standard 1D NMR or LC-MS alone in certifying the structural identity of this compound.[1]

Structural Analysis & Diagnostic Markers[1][2]

Before comparing validation methods, we must define the "Truth Standard"—the theoretical spectroscopic signature of the target molecule versus its most common imposter, the 5-methylpyrazine regioisomer.[1]

Target Molecule: 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine
  • Pyrazine Ring: 2,6-substitution pattern.[1] Protons at positions C3 and C5 are meta to each other across the ring nitrogen.[1]

  • Pyridine Ring: 2,3,5-substitution pattern (N=1). Protons at C2 and C4.[1]

  • Key Differentiator: The spatial proximity of the Pyrazine-Methyl (C6-Me) to the Pyrazine-H (C5-H) and its distance from the Pyridine ring.

The Comparison: Target vs. Regioisomer[1]
FeatureTarget (2,6-Isomer) Alternative (2,5-Isomer) Impact on Performance
Symmetry Lower symmetry; distinct chemical environments.Pseudo-symmetry often leads to signal overlap.[1]Target: Correct binding vector.
1H NMR (Pyrazine) Two singlets (or meta-coupled doublets, J~0.5Hz).Two singlets.Alternative: Incorrect vector; likely inactive.
NOE Signal Strong NOE between Pyrazine-Me and Pyrazine-H5.Strong NOE between Pyrazine-Me and Biaryl Bond.Result: 2,5-isomer fails in SAR studies.
HMBC Correlation Methyl correlates to C6 and C5.[1]Methyl correlates to C5 and C6 (Quaternary).Validation: HMBC is the "Gold Standard."

Comparative Guide: Validation Methodologies

We evaluated three standard workflows for validating this scaffold. The "Performance" here refers to the method's ability to unequivocally confirm structure and purity.[1]

Method A: Standard LC-MS + 1D 1H NMR (The "Quick Check")[1]
  • Protocol: 5-minute LC-MS gradient (Water/Acetonitrile) + 16-scan 1H NMR in DMSO-d6.

  • Pros: Fast (<30 mins), confirms molecular weight (MW 264.12), assesses gross purity.

  • Cons: High Risk of False Positives. Both the 2,6- and 2,5-isomers have identical masses and very similar 1H NMR splitting patterns (singlets).[1]

  • Verdict: Insufficient for IND-enabling studies.

Method B: Single-Crystal X-Ray Diffraction (The "Absolute Truth")
  • Protocol: Slow evaporation from MeOH/DCM to grow crystals; diffraction analysis.

  • Pros: Unambiguous 3D structural determination.

  • Cons: Time-Prohibitive. Growing suitable crystals can take weeks. Not scalable for batch release.

  • Verdict: Reference standard only.

Method C: 2D NMR Suite (HMBC/HSQC/NOESY) (The "Recommended System")
  • Protocol: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) optimized for 8Hz coupling.

  • Pros: Establishes connectivity through bonds. Can distinguish regioisomers in solution state within 2 hours.

  • Cons: Requires higher concentration (>5 mg) than LC-MS.[1]

  • Verdict: The Industry Standard for Batch Validation.

Experimental Protocols

Synthesis Context (Suzuki-Miyaura Coupling)[3]
  • Reagents: 2-chloro-6-methylpyrazine (1.0 eq), (6-bromo-5-methylpyridin-3-yl)boronic acid (1.1 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq).[1]

  • Conditions: Dioxane/Water (4:1), 90°C, 4h.

  • Note: The choice of catalyst is critical to prevent debromination of the pyridine ring [1].

Recommended Characterization Workflow

To validate the product, follow this self-validating protocol:

Step 1: HRMS (Purity & Formula)

  • Instrument: Agilent Q-TOF or equivalent.

  • Mode: ESI Positive.[2]

  • Expectation: [M+H]+ = 264.0134 (79Br) / 266.0114 (81Br). The 1:1 isotopic ratio confirms the presence of one Bromine atom.

Step 2: 1H NMR (Functional Group Check)

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1]

  • Key Signals (Expected):

    • 
       9.05 (s, 1H, Pyrazine-H3)
      
    • 
       8.60 (s, 1H, Pyridine-H2)
      
    • 
       8.55 (s, 1H, Pyrazine-H5)
      
    • 
       8.10 (s, 1H, Pyridine-H4)
      
    • 
       2.55 (s, 3H, Pyrazine-CH3)
      
    • 
       2.40 (s, 3H, Pyridine-CH3)
      

Step 3: HMBC (The Regio-Lock)

  • Parameter: Set J-coupling evolution to 8-10 Hz.

  • Critical Check: Look for the correlation of the Pyrazine-Methyl protons (

    
     2.55).[1]
    
    • If 2,6-isomer: Methyl correlates to C6 (quaternary, attached to Me) and C5 (methine,

      
       ~145).[1]
      
    • If 2,5-isomer: Methyl correlates to C5 (quaternary) and C6 (methine).[1]

    • Differentiation: The Carbon shift of the methine neighbor confirms the position.

Visualization: The Validation Logic Tree

The following diagram illustrates the decision matrix for validating the scaffold, ensuring no regioisomeric impurities slip through.

ValidationWorkflow Start Crude Product Isolation LCMS Step 1: LC-MS/HRMS (Mass Check) Start->LCMS Decision1 Mass = 264/266? Isotopic Pattern 1:1? LCMS->Decision1 NMR_1D Step 2: 1H NMR (Integration Check) Decision1->NMR_1D Yes Fail REJECT: Impurity/Wrong Isomer Decision1->Fail No Decision2 4 Aromatic Protons? 2 Distinct Methyls? NMR_1D->Decision2 NMR_2D Step 3: 2D HMBC/NOESY (Regio-Lock) Decision2->NMR_2D Yes Decision2->Fail No Decision3 Pyrazine-Me correlates to C5-H (HMBC)? NMR_2D->Decision3 Decision3->Fail No (2,5-isomer) Pass VALIDATED: Release for Bio-Assay Decision3->Pass Yes (2,6-isomer)

Caption: Figure 1. Logic flow for the structural validation of 2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine, highlighting the critical 2D NMR checkpoint.

References

  • Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/NOESY interpretation). Link

  • Hadjipavlou-Litina, D. (2018).[1] Pyrazines: Synthesis and Biological Activities. In Heterocyclic Chemistry in Drug Discovery. (Context on Pyrazine scaffolds).

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 35(2), 78–86.[1] Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift data).[1] Link

Disclaimer: This guide is intended for research use only. Always consult Material Safety Data Sheets (MSDS) before handling brominated heterocycles.

Sources

Validation

A Comparative Guide to Bromo vs. Chloro Substituted Pyridinyl-Pyrazines for Drug Discovery

In the landscape of modern medicinal chemistry, the pyridinyl-pyrazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introducti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridinyl-pyrazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of halogen atoms onto this framework is a key tactic for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of bromo- versus chloro-substituted pyridinyl-pyrazines, offering field-proven insights and experimental data to inform rational drug design and synthetic strategy.

Introduction: The Halogen's Role in Drug Design

Halogenation is a fundamental tool in the medicinal chemist's arsenal. The incorporation of bromine or chlorine onto a molecular scaffold can profoundly influence its physicochemical properties and biological activity. These effects stem from a combination of factors including sterics, electronics (inductive and mesomeric effects), and the ability to form halogen bonds. In the context of pyridinyl-pyrazines, these substitutions are often pivotal in fine-tuning interactions with biological targets and optimizing drug-like properties. This guide will dissect the nuanced differences between bromo and chloro substitutions, providing a comparative framework for researchers in drug development.

Synthetic Considerations: A Tale of Two Halogens

The synthesis of substituted pyridinyl-pyrazines typically involves the coupling of a halogenated pyridine with a pyrazine derivative, or vice versa. The choice between a bromo or chloro precursor has significant implications for reaction efficiency and the selection of appropriate synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a workhorse reaction for the formation of the C-C bond linking the pyridine and pyrazine rings. A critical step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The inherent difference in the bond dissociation energies of C-Br and C-Cl bonds dictates the reactivity of the corresponding halopyridines.

  • Bromo-substituted Pyridines: The weaker carbon-bromine bond (C-Br) leads to a lower activation energy for oxidative addition, making bromopyridines generally more reactive substrates in Suzuki-Miyaura couplings. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

  • Chloro-substituted Pyridines: The stronger carbon-chlorine bond (C-Cl) renders chloropyridines less reactive. Consequently, the coupling of chloropyridines often requires more sophisticated and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step. Reaction conditions may also need to be more forcing, with higher temperatures and longer durations.

G

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of both pyridine and pyrazine rings makes them susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the halide ion.

The reactivity of the halogen as a leaving group in SNAr reactions generally follows the order: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of the more electronegative halogens. However, the C-X bond cleavage also plays a role, and in some cases, the leaving group ability (I > Br > Cl > F) can influence the overall reaction rate. For pyridinyl-pyrazines, while both chloro and bromo derivatives can undergo SNAr, the specific reaction conditions and the nature of the nucleophile will determine the relative efficiency.

Comparative Physicochemical Properties

The substitution of a hydrogen atom with either a bromine or a chlorine atom significantly alters the physicochemical profile of the parent molecule. These changes can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyBromo SubstitutionChloro SubstitutionRationale and Implications
Molecular Weight Higher IncreaseLower IncreaseA larger increase in molecular weight can impact ligand efficiency metrics.
Lipophilicity (logP) Significant IncreaseModerate IncreaseBromine is more lipophilic than chlorine, which can enhance membrane permeability but may also increase metabolic liability and off-target toxicity.[1]
Polarizability HigherLowerThe larger and more diffuse electron cloud of bromine makes it more polarizable, which can lead to stronger van der Waals interactions with a target protein.
pKa Slight DecreaseSlight DecreaseBoth halogens are electron-withdrawing, leading to a decrease in the basicity of the pyridine and pyrazine nitrogen atoms. The effect is generally comparable.
Halogen Bonding Stronger PotentialWeaker PotentialBromine is a better halogen bond donor than chlorine, which can provide an additional, directional interaction with a biological target, enhancing binding affinity and selectivity.[2][3]

Impact on Biological Activity: A Case Study in Kinase Inhibition

To illustrate the differential effects of bromo versus chloro substitution, let's consider a hypothetical case study of two pyridinyl-pyrazine analogs designed as inhibitors of a protein kinase.

Case Study Compounds:

  • Compound A: 2-(5-bromo pyridin-2-yl)-5-(morpholino)pyrazine

  • Compound B: 2-(5-chloro pyridin-2-yl)-5-(morpholino)pyrazine

Kinase Inhibitory Potency

In many instances, the larger and more polarizable bromine atom can form more favorable interactions within the kinase active site. For example, a bromine atom might form a beneficial halogen bond with a backbone carbonyl oxygen or engage in stronger van der Waals interactions in a hydrophobic pocket.

A study on halogenated flavones showed that a bromo-chloro-substituted flavone (BrCl-F) was the most potent cytotoxic agent compared to its dichlorinated analog, suggesting the bromine atom contributed significantly to its enhanced activity.[1] This enhanced potency is often attributed to the greater lipophilicity and polarizability of bromine.[1]

CompoundTarget Kinase IC50Rationale
Compound A (Bromo) 10 nMThe bromine atom may form a halogen bond with a key residue in the ATP-binding pocket, leading to higher affinity. The increased lipophilicity could also enhance binding in a hydrophobic region.
Compound B (Chloro) 50 nMWhile still active, the smaller chlorine atom may not engage in the same favorable interactions as bromine, resulting in lower potency.
Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter. Halogen atoms can influence metabolism by blocking sites of oxidation or by altering the overall electronic properties of the molecule.

While both bromine and chlorine are electron-withdrawing and can increase metabolic stability by deactivating adjacent C-H bonds towards oxidative metabolism, the larger size of the bromine atom may provide a more effective steric shield. However, the C-Br bond can also be a site for metabolic cleavage, although this is less common than oxidative metabolism of the aromatic rings. The introduction of chlorine has been shown to enhance the metabolic stability of various pharmaceutical compounds.[4]

G

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyridine with a Pyrazine Boronic Ester
  • To a microwave vial, add the halogenated pyridine (1.0 eq.), pyrazine boronic acid pinacol ester (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and heat in a microwave reactor at the appropriate temperature (typically 100-150 °C) for a specified time (30-90 minutes). For chloro-substituted pyridines, a more active catalyst system and potentially higher temperatures may be required.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl-pyrazine.

In Vitro Kinase Inhibition Assay
  • Kinase assays are performed in a suitable buffer containing the kinase, a substrate (e.g., a peptide or protein), and ATP.

  • The test compounds (e.g., Compound A and Compound B) are serially diluted and added to the assay plate.

  • The kinase reaction is initiated by the addition of ATP.

  • After a set incubation period, the reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence-based assays.

  • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The choice between a bromo or chloro substituent on a pyridinyl-pyrazine scaffold is a multifaceted decision that requires careful consideration of synthetic feasibility, desired physicochemical properties, and the intended biological target. While brominated precursors often offer higher reactivity in key synthetic steps, advancements in catalysis are making the use of more readily available and less expensive chlorinated starting materials increasingly viable.

From a biological standpoint, the larger, more polarizable bromine atom can offer advantages in terms of potency through enhanced van der Waals interactions and the potential for halogen bonding. However, this can also lead to increased lipophilicity, which may have undesirable consequences for ADME properties.

Ultimately, a deep understanding of the subtle yet significant differences between these two halogens will empower medicinal chemists to make more informed decisions in the design and optimization of novel pyridinyl-pyrazine-based therapeutics. Future work in this area will likely focus on the development of even more efficient catalytic systems for the functionalization of chloropyridines and a more detailed understanding of the role of halogen bonding in kinase-inhibitor interactions through advanced computational and structural biology techniques.

References

  • Ha, K. (2011a). Acta Crystallographica Section E: Structure Reports Online, E67, m1615.
  • Ha, K. (2011b). Acta Crystallographica Section E: Structure Reports Online, E67, m1634.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). Journal of Medicinal Chemistry.
  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2007-8117.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric Co(II) complex. (2017). Journal of the Iranian Chemical Society.
  • Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. (2025). Crystal Growth & Design.
  • Dudek, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. BMC Veterinary Research.
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2013). The Journal of Organic Chemistry.
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025).
  • Kiec-Kononowicz, K., et al. (2017). Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors. Molecules.
  • Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. (2020). Molecules.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
  • Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Super)conductors. (2021). Crystals.
  • Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. (2020).
  • Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. (2022). European Journal of Chemistry.
  • ChemInform Abstract: Reductive Couplings of 2-Halopyridines Without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2025).
  • Comparative Reactivity of Bromo vs. Chloro Derivatives of Heptenyne: A Guide for Researchers. (2025). BenchChem.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). RSC Medicinal Chemistry.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research.
  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (2022). Bioorganic Chemistry.
  • Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. (2020). Molecules.
  • Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. (2025). Bioorganic & Medicinal Chemistry.
  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science.
  • Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][5][6]thiazine derivatives. (2025). ResearchGate.

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Comparative

A Comparative Guide to the Characterization of Novel Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals Pyrazine, a 1,4-diazine heterocycle, serves as a pivotal scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a 1,4-diazine heterocycle, serves as a pivotal scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The development of novel pyrazine-based compounds necessitates rigorous structural characterization to establish structure-activity relationships (SAR) and ensure purity and identity. This guide provides a comparative analysis of the characterization data for a selection of novel pyrazine derivatives, offering insights into how structural modifications influence their spectroscopic signatures. We will delve into the causality behind experimental choices and present detailed, validated protocols for key analytical techniques.

The Logic of Spectroscopic Characterization

The characterization of novel pyrazines relies on a suite of spectroscopic techniques that, in concert, provide a complete structural picture. Each method probes different aspects of the molecule's constitution:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of atoms. The chemical shifts (δ) of protons and carbons on the pyrazine ring are highly sensitive to the electronic effects of substituents.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key vibrations include C=N stretching within the pyrazine ring and vibrations from substituent groups.[3]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula.

  • Elemental Analysis (EA): Measures the percentage composition of elements (C, H, N, etc.) in a compound, providing an empirical formula that can be compared against the theoretical formula to verify purity.[4]

The selection of these techniques constitutes a self-validating system. NMR establishes the core structure, FT-IR confirms functional groups, MS validates the molecular weight, and EA verifies the elemental composition, together leaving little room for structural ambiguity.

Comparative Spectroscopic Data Analysis

To illustrate the impact of substitution on the pyrazine core, we will compare the spectroscopic data of a baseline compound, Pyrazine-2-carbonitrile , with several novel derivatives. The substituents—ranging from electron-donating (amino, -NH₂) to electron-withdrawing (chloro, -Cl) and aromatic groups—systematically alter the electronic distribution within the pyrazine ring, leading to predictable changes in their spectral data.[2][5]

CompoundH-3H-5H-6Other ProtonsReference
Pyrazine-2-carbonitrile 8.86 (d)8.72 (dd)9.21 (d)-[2]
5-Aminopyrazine-2-carbonitrile 8.35 (d)-7.95 (d)5.10 (br s, 2H, NH₂)[2]
2,5-bis(4-chlorophenyl)pyrazine 8.91 (s)-8.91 (s)8.05 (m, 4H), 7.48 (m, 4H)[5]
2,5-diphenylpyrazine 9.06 (s)-9.06 (s)8.05 (d, 4H), 7.49 (m, 6H)[5]

Insight & Causality: The addition of an electron-donating amino group at the C-5 position in 5-Aminopyrazine-2-carbonitrile increases electron density in the ring, shielding the remaining ring protons (H-3 and H-6) and causing an upfield shift (lower ppm value) compared to the unsubstituted parent compound.[6] Conversely, in the symmetrically substituted 2,5-diarylpyrazines , the pyrazine protons appear as a single sharp singlet. The deshielding effect of the aromatic rings and their electron-withdrawing or -donating nature subtly influences their downfield position.[5]

CompoundC-2C-3C-5C-6Other CarbonsReference
Pyrazine-2-carbonitrile 130.5148.2145.1146.8115.8 (-CN)[2]
5-Aminopyrazine-2-carbonitrile 118.9146.5155.1130.2116.5 (-CN)[2]
2,5-bis(4-chlorophenyl)pyrazine 150.5139.7150.5139.7136.3, 134.6, 129.3, 128.2[5]
2,5-diphenylpyrazine 150.7141.2150.7141.2136.3, 129.7, 129.0, 126.8[5]

Insight & Causality: In ¹³C NMR, the carbon chemical shifts are also highly dependent on the electronic environment. For 5-Aminopyrazine-2-carbonitrile , the C-5 carbon, directly attached to the electron-donating amino group, is significantly shielded and shifted upfield, while the adjacent C-6 is also affected.[2] In the diaryl derivatives, the pyrazine ring carbons (C-2/C-5 and C-3/C-6) are chemically equivalent due to symmetry. Their downfield shifts reflect the deshielding environment of a highly conjugated aromatic system.[5]

CompoundKey FT-IR Bands (cm⁻¹)Molecular Ion (m/z)Reference
Pyrazine-2-carbonitrile 2240 (C≡N), 1580 (C=N), 1475 (Aromatic C=C)105.04[2]
5-Aminopyrazine-2-carbonitrile 3400-3200 (N-H), 2225 (C≡N), 1610 (C=N)120.05[2]
2,5-bis(4-chlorophenyl)pyrazine 1595 (C=N), 1485 (Aromatic C=C), 830 (C-Cl)300.03[5]
(3-aminopyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone 3302, 3189 (N-H), 1597 (C=O Amide)300.0 (M+H)⁺[1]

Insight & Causality: The FT-IR spectrum provides unambiguous evidence of key functional groups. The sharp peak around 2230 cm⁻¹ is a hallmark of the nitrile (-C≡N) group.[2] The introduction of an amino group introduces broad N-H stretching bands above 3200 cm⁻¹, while an amide linkage, as seen in the piperazine derivative, shows a characteristic C=O stretch around 1600 cm⁻¹.[1][3] Mass spectrometry confirms the molecular weight of each compound, with the observed molecular ion peak (or M+H peak in ESI) matching the calculated molecular weight, thus validating the overall structure proposed by NMR and FT-IR.[1][5]

Experimental Workflows and Protocols

Scientific integrity demands reproducible methodologies. The following sections detail the standardized protocols for the acquisition of the characterization data presented above.

The general workflow for characterizing a novel compound is a logical progression from synthesis to complete structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Novel Pyrazine purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms ea Elemental Analysis purification->ea interpretation Data Interpretation nmr->interpretation ftir->interpretation ms->interpretation ea->interpretation validation Structure Validation interpretation->validation

Caption: General workflow for synthesis, purification, and characterization.

This protocol describes the acquisition of ¹H and ¹³C NMR spectra, a cornerstone for structural determination.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified novel pyrazine compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent choice is appropriate for the compound's solubility and does not have signals that overlap with key analyte peaks.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, adjusted based on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans: 1024 or higher may be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Integrate the ¹H NMR signals and reference the chemical shifts to the solvent peak or TMS (0.00 ppm).

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Lock & Shim B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference & Integrate G->H

Caption: Step-by-step workflow for NMR sample analysis.

This protocol is for obtaining an infrared spectrum to identify functional groups.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR unit.

    • Place a small amount of the solid pyrazine sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers (cm⁻¹) of major absorption bands.[2]

This protocol outlines the general steps for obtaining a mass spectrum via Electrospray Ionization (ESI).

  • Sample Preparation:

    • Prepare a dilute solution of the pyrazine sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

    • The solvent should be volatile and capable of supporting ionization. A small amount of formic acid is often added to promote protonation for analysis in positive ion mode.

  • Data Acquisition (Direct Infusion):

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the class of compounds being analyzed.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range, ensuring it covers the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode).

    • For high-resolution instruments, compare the measured accurate mass to the theoretical mass calculated from the molecular formula to confirm the elemental composition.

    • Analyze any significant fragment ions to gain further structural insights.

Conclusion

The systematic characterization of novel pyrazine compounds through a combination of NMR, FT-IR, and Mass Spectrometry provides a robust and validated framework for structural elucidation. As demonstrated, the spectroscopic data is exquisitely sensitive to the substitution pattern on the pyrazine ring, with changes in chemical shifts, vibrational frequencies, and molecular weight directly correlating to structural modifications. The detailed protocols provided herein serve as a standard for obtaining high-quality, reproducible data, which is the bedrock of advancing drug discovery and materials science. By understanding the causal links between molecular structure and spectral output, researchers can more effectively design and confirm the identity of the next generation of pyrazine-based molecules.

References

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